5-ethyl-1,2,4-thiadiazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-3-6-4(5)7-8-3/h2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDBAMVNOBGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301625 | |
| Record name | 5-Ethyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27182-56-5 | |
| Record name | 5-Ethyl-1,2,4-thiadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27182-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1,2,4-thiadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Master Guide: 5-Ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5)
[1]
Executive Summary
5-Ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5) is a critical heterocyclic building block in medicinal chemistry and agrochemical development.[1] Distinguished by its electron-deficient 1,2,4-thiadiazole core, this compound serves as a bioisostere for thiazoles and pyridines, offering unique lipophilicity (LogP ~1.2) and hydrogen-bonding vectors that modulate pharmacokinetic profiles.[1] Its primary utility lies as a scaffold for kinase inhibitors, GPCR ligands, and antimicrobial agents, where the C3-amine functions as a versatile handle for derivatization via amide coupling or Buchwald-Hartwig amination.
Part 1: Physicochemical Profile
The following data characterizes the core properties of CAS 27182-56-5. Researchers should note the relatively low basicity of the exocyclic amine compared to aniline, driven by the electron-withdrawing nature of the thiadiazole ring.
| Property | Value | Technical Context |
| CAS Number | 27182-56-5 | Unique identifier for the 5-ethyl-3-amino isomer.[1] |
| Molecular Formula | C₄H₅N₃S | - |
| Molecular Weight | 129.18 g/mol | Fragment-like size, ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| SMILES | CCC1=NC(N)=NS1 | Encodes the 1,2,4-thiadiazole connectivity.[2] |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder.[1] |
| LogP (Predicted) | ~1.2 | Optimal range for oral bioavailability; ensures solubility without excessive lipophilicity. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | The C3-amine is weakly basic.[1] Protonation occurs at N4, not the exocyclic amine. |
| Solubility | DMSO, Methanol, DCM | Moderate water solubility due to polar N/S atoms. |
Part 2: Synthetic Architecture
Core Methodology: Oxidative Cyclization of Imidoyl Thioureas
The most robust and scalable route to 3-amino-5-substituted-1,2,4-thiadiazoles is the Iodine-Mediated Oxidative Cyclization .[1] This method avoids transition metals and utilizes mild conditions to form the critical N-S bond.[3][4]
Reaction Logic
-
Precursor Assembly: Reaction of a propionyl isothiocyanate with guanidine (or a guanidine derivative) generates the in situ imidoyl thiourea intermediate.
-
Oxidative Closure: Molecular iodine (
) acts as a soft oxidant, inducing the formation of an N-S bond between the thioamide sulfur and the amidine nitrogen. -
Base Promotion: A base (e.g.,
or ) neutralizes the hydroiodic acid byproduct, driving the equilibrium toward the aromatic thiadiazole product.
Step-by-Step Protocol (Lab Scale)
Note: All steps should be performed in a fume hood due to the use of isothiocyanates.
-
Reagent Prep: Dissolve propionyl isothiocyanate (1.0 equiv) in dry acetonitrile (MeCN).
-
Addition: Add guanidine carbonate (0.5 equiv, providing 1.0 equiv guanidine) portion-wise at 0°C. Stir for 30 minutes to form the acyl-thiourea intermediate.
-
Cyclization: Add molecular iodine (
, 1.1 equiv) and potassium carbonate ( , 2.0 equiv). -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the intermediate.
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (3x).[5] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Mechanism Visualization
The following diagram illustrates the oxidative closure mechanism, highlighting the critical N-S bond formation.
Caption: Oxidative cyclization pathway for 1,2,4-thiadiazole synthesis via imidoyl thiourea intermediates.
Part 3: Reactivity & Derivatization[1]
The 5-ethyl-1,2,4-thiadiazol-3-amine scaffold presents three distinct sites for chemical modification. Understanding the electronic bias of the ring is crucial for successful derivatization.
Exocyclic Amine (C3-NH2)[1]
-
Nucleophilicity: Reduced compared to aniline due to the electron-deficient heterocycle.[1]
-
Acylation: Requires activated esters or acid chlorides with a strong base (e.g., NaH or LiHMDS) or heating. Standard EDC/HOBt couplings may be sluggish.
-
Metal-Catalyzed Coupling: Excellent substrate for Buchwald-Hartwig aminations using Pd-catalysts (e.g.,
/ Xantphos) to generate biaryl amines.[1]
Ring Nitrogen (N4)
-
Basicity: The N4 nitrogen is the most basic site on the ring (pKa ~2-3).
-
Alkylation: Reaction with alkyl halides typically occurs at N4, leading to thiadiazolium salts. This is often an undesired side reaction during amine functionalization if base strength is not controlled.
C5-Ethyl Group[1][6]
-
Metabolic Stability: The ethyl group is susceptible to metabolic oxidation (hydroxylation) in vivo.
-
Radical Functionalization: The benzylic-like position (alpha to the ring) can be brominated via NBS, allowing for further chain extension, though this risks ring halogenation.
Reactivity Map
Caption: Functional reactivity map of the 5-ethyl-1,2,4-thiadiazol-3-amine scaffold.
Part 4: Therapeutic & Agrochemical Applications[1]
Medicinal Chemistry[1][7][8][9][10][11][12]
-
Kinase Inhibition: The 1,2,4-thiadiazole ring serves as a planar hinge-binding motif. The C3-amine often forms hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., in ATP-competitive inhibitors).
-
Bioisosterism: It replaces thiazole or pyridine rings to lower logP and improve solubility while maintaining aromatic pi-stacking interactions.[1]
-
Cysteine Targeting: While less reactive than 1,2,4-thiadiazoles with leaving groups, the ring system can be activated to react with cysteine thiols in covalent inhibitor design, forming disulfide adducts.[6]
Agrochemicals[1]
-
Herbicides: 1,2,4-thiadiazole derivatives are key pharmacophores in inhibitors of acetolactate synthase (ALS).
-
Fungicides: The scaffold exhibits intrinsic antifungal activity by disrupting cell wall biosynthesis pathways.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) if handling the powder outside a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but hygroscopic; moisture can degrade the sample over long periods.
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a mild detergent.
References
-
PubChem. (2025). 5-Amino-3-ethyl-1,2,4-thiadiazole (Compound Summary). National Library of Medicine. [Link]
-
Mariappan, A., et al. (2016).[4] Intramolecular Oxidative S–N Bond Formation of Imidoyl Thioureas: specific synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles.[1][4][9] Journal of Organic Chemistry, 81(15), 6573-6579. [Link]
-
Yang, Z., et al. (2020).[4] Electro-oxidative Synthesis of 1,2,4-Thiadiazoles.[4] Journal of Organic Chemistry, 85(5), 3358-3363. [Link]
-
Matysiak, J. (2006).[10] Synthesis and pharmacological evaluation of 5-substituted 1,2,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 43(1). [Link]
Sources
- 1. 27182-55-4|5-Methyl-1,2,4-thiadiazol-3-amine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 5-amino-3-ethyl-1,2,4-thiadiazole (C4H7N3S) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles – IJERT [ijert.org]
- 10. researchgate.net [researchgate.net]
chemical structure of 5-ethyl-1,2,4-thiadiazol-3-amine
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, valued for its ability to serve as a bioisostere for thiazoles, oxadiazoles, and pyrimidines while modulating lipophilicity and metabolic stability. 5-Ethyl-1,2,4-thiadiazol-3-amine (also designated as 3-amino-5-ethyl-1,2,4-thiadiazole) is a specific regioisomer where the amine functionality is positioned at C3 and the ethyl group at C5.
This guide details the structural dynamics, synthetic pathways, and physicochemical profile of this compound, distinguishing it from its more common isomer, 5-amino-3-ethyl-1,2,4-thiadiazole.
Structural Characterization & Identity
The 1,2,4-thiadiazole ring system contains a sulfur atom at position 1, nitrogen atoms at positions 2 and 4, and carbons at positions 3 and 5. The specific regioisomer 5-ethyl-1,2,4-thiadiazol-3-amine features an exocyclic amine at the 3-position, which significantly influences its electronic properties and hydrogen-bonding capability compared to the 5-amino isomer.
Chemical Identity Data
| Parameter | Details |
| IUPAC Name | 5-Ethyl-1,2,4-thiadiazol-3-amine |
| CAS Number | 27182-56-5 |
| Molecular Formula | C₄H₇N₃S |
| Molecular Weight | 129.18 g/mol |
| SMILES | CCC1=NC(N)=NS1 |
| InChI Key | SSEDBAMVNOBGIX-UHFFFAOYSA-N |
| Isomer Warning | Distinct from 5-amino-3-ethyl-1,2,4-thiadiazole (CAS 17467-41-3). |
Electronic Structure & Tautomerism
The 3-amino-1,2,4-thiadiazole system exhibits amino-imino tautomerism. While the amino form (A) is generally predominant in the solid state and non-polar solvents due to aromatic stabilization, the imino form (B) (2H-1,2,4-thiadiazol-3-imine) can contribute significantly in polar protic solvents or when engaged in specific binding interactions.
-
Amino Form (A): Aromatic 6π-electron system; N2 and N4 are sp² hybridized.
-
Imino Form (B): Hydrogen resides on N2; exocyclic C=N double bond character increases.
Figure 1: Tautomeric equilibrium between the amino and imino forms of the 1,2,4-thiadiazole scaffold.
Synthetic Pathways
The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles is mechanistically distinct from the more common 5-amino isomers (typically formed via the Goerdeler synthesis from amidines and isothiocyanates). The primary route to the 3-amino isomer involves the oxidative cyclization of thioacylguanidines .
Primary Route: Oxidative Cyclization of Thioacylguanidines
This method allows for the regioselective construction of the 3-amino isomer.
-
Precursor Formation: Reaction of guanidine with an ethyl dithioester (or equivalent thioacylating agent) yields N-propionylguanidine (or thioacylguanidine).
-
Oxidative Closure: Treatment with an oxidant (Iodine/K₂CO₃ or H₂O₂) induces N–S bond formation.
-
Regioselectivity: The sulfur atom attacks the terminal nitrogen of the guanidine moiety, closing the ring to form the 3-amino-5-ethyl product.
-
Figure 2: Synthetic workflow for the regioselective formation of 3-amino-5-ethyl-1,2,4-thiadiazole.
Alternative Route (Less Common)
-
Nucleophilic Displacement: Reaction of 3-chloro-5-ethyl-1,2,4-thiadiazole with ammonia. This route is often limited by the difficulty in synthesizing the 3-chloro precursor compared to the 5-chloro isomer.
Physicochemical Profile
The 3-amino-1,2,4-thiadiazole ring is electron-deficient, making the amine less basic than aniline but sufficiently nucleophilic for derivatization.
| Property | Value / Description | Significance |
| LogP (Predicted) | ~0.8 – 1.2 | Moderate lipophilicity; suitable for CNS penetration or oral bioavailability. |
| pKa (Conjugate Acid) | ~2.5 – 3.5 | Weakly basic. The N4 nitrogen is the primary site of protonation. |
| H-Bond Donors | 1 (NH₂) | The amine acts as a donor; relevant for binding pocket interactions. |
| H-Bond Acceptors | 3 (N2, N4, S1) | N2 and N4 are key acceptors. S1 is a weak acceptor. |
| Solubility | Soluble in DMSO, MeOH, EtOH. | Moderate water solubility due to polarity of the thiadiazole ring. |
| Melting Point | ~130–145 °C (Analog based) | Crystalline solid at room temperature.[1] |
Reactivity & Medicinal Chemistry Utility[2][3]
Reactivity Profile
-
Acylation/Alkylation: The exocyclic 3-amino group is nucleophilic and can be acylated to form amides or reacted with isocyanates to form ureas. This is the primary vector for expanding the SAR (Structure-Activity Relationship) in drug discovery.
-
Electrophilic Substitution: The 1,2,4-thiadiazole ring is π-deficient. Electrophilic aromatic substitution is difficult; however, halogenation can occur under forcing conditions, typically at the 5-position if it were unsubstituted (not applicable here as C5 has an ethyl group).
-
Ring Cleavage: The N–S bond is susceptible to reductive cleavage (e.g., by zinc/acid or catalytic hydrogenation), opening the ring to form amidines or thioamides. This sensitivity must be considered during metabolic stability assays.
Pharmacophore Utility
-
Bioisostere: The 1,2,4-thiadiazole ring serves as a bioisostere for pyridine and thiazole . It often improves metabolic stability by reducing susceptibility to oxidative metabolism compared to phenyl rings.
-
Binding Interactions: The N2 and N4 atoms provide specific vectors for hydrogen bonding with enzyme active site residues (e.g., Serine or Threonine hydroxyls).
-
Applications: Derivatives of 3-amino-1,2,4-thiadiazole have been explored as:
-
Enzyme Inhibitors: Targeting kinases (e.g., GSK-3β) and polymerases.
-
GPCR Ligands: Modulators of adenosine or histamine receptors.
-
Antimicrobials: Exploiting the inherent biological activity of the N–S–N motif.
-
References
-
PubChem. 5-ethyl-1,2,4-thiadiazol-3-amine (Compound). National Library of Medicine. Available at: [Link]
-
Sperry, J., & Davison, E. K. (2015).[2] Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B.[2][3][4][5] Royal Society of Chemistry (RSC) Advances. Available at: [Link]
-
Kurzer, F. (1982).[6] 1,2,4-Thiadiazoles.[6][2][3][4][7][8] Advances in Heterocyclic Chemistry, 32, 285-378. (Seminal review on thiadiazole synthesis and reactivity).
Sources
- 1. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00367A [pubs.rsc.org]
- 6. isres.org [isres.org]
- 7. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles – IJERT [ijert.org]
Technical Guide: 3-Amino-5-ethyl vs. 5-Amino-3-ethyl-1,2,4-Thiadiazole
The following technical guide details the structural, synthetic, and analytical distinctions between the regioisomers 3-amino-5-ethyl-1,2,4-thiadiazole and 5-amino-3-ethyl-1,2,4-thiadiazole .
Regioselective Synthesis, Structural Characterization, and Reactivity Profiling
Part 1: Executive Summary & Structural Logic
The 1,2,4-thiadiazole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyrimidines and thiazoles.[1][2] However, the asymmetry of the ring (containing one sulfur and two nitrogen atoms) creates two distinct "amino-ethyl" isomers that are frequently confused in literature and difficult to distinguish by standard 1H NMR alone.
The Isomer Challenge
-
Isomer A (5-Amino-3-ethyl): The amine is at the highly electrophilic C5 position (flanked by S and N). The ethyl group is at C3. This is the thermodynamically favored product of amidine-isothiocyanate condensations.
-
Isomer B (3-Amino-5-ethyl): The amine is at the C3 position (flanked by two nitrogens). The ethyl group is at C5. This isomer typically requires indirect synthesis (e.g., Curtius rearrangement or halide displacement).[1]
Electronic Distribution
The 1,2,4-thiadiazole ring exhibits significant polarization.[1]
-
C5 Position: Bonded to Sulfur and Nitrogen.[3][4] It is electron-deficient and highly susceptible to nucleophilic attack (S
Ar) if a leaving group is present. -
C3 Position: Bonded to two Nitrogens. It is relatively more electron-rich than C5 but less reactive toward nucleophiles.
Figure 1: Structural relationship between the two regioisomers.
Part 2: Synthetic Protocols
Protocol A: Synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole
This is the Goerdeler-Kurzer Route . It is the industry standard for generating 5-amino-1,2,4-thiadiazoles. The reaction proceeds via the oxidative cyclization of an imidoyl thiourea intermediate formed in situ.
Mechanism:
-
Propionamidine reacts with Isothiocyanate (or KSCN) to form a thioacylamidine/imidoyl thiourea.
-
Oxidative Closure: Bromine (or Iodine) induces the formation of the N-S bond.[5]
Step-by-Step Protocol:
-
Reagents: Propionamidine hydrochloride (1.0 eq), Potassium Thiocyanate (KSCN, 1.1 eq), Bromine (Br
, 1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol (MeOH).[1] -
Formation of Amidine Free Base: Suspend propionamidine HCl in MeOH and treat with 1.0 eq NaOMe. Stir for 15 min.
-
Addition of Thiocyanate: Add KSCN to the mixture.
-
Oxidative Cyclization: Cool to 0°C. Add Br
dropwise (or N-bromosuccinimide) while maintaining pH ~8 with the remaining NaOMe. -
Workup: The product often precipitates or can be extracted with CH
Cl after removing MeOH. -
Purification: Recrystallization from water/ethanol or silica chromatography (EtOAc/Hexane).
Protocol B: Synthesis of 3-Amino-5-ethyl-1,2,4-thiadiazole
Direct synthesis of the 3-amino isomer is difficult because the oxidative cyclization of thioacylguanidines often suffers from poor regioselectivity or yields the 5-amino isomer via rearrangement. The most reliable route is Nucleophilic Displacement on 3-Chloro-5-ethyl-1,2,4-thiadiazole .
Step-by-Step Protocol:
-
Precursor Synthesis (3-Chloro-5-ethyl):
-
React Propionamidine with Trichloromethanesulfenyl chloride (Perchloromethyl mercaptan) in the presence of NaOH/CH
Cl .[1] This yields 3-chloro-5-ethyl-1,2,4-thiadiazole.
-
-
Amination:
-
Reagents: 3-Chloro-5-ethyl-1,2,4-thiadiazole, Ammonia (NH
, aqueous or ethanolic), Copper catalyst (optional but helpful, e.g., CuI).[1] -
Condition: Heat in a sealed tube (autoclave) at 100–120°C for 12–24 hours.
-
Note: The 3-position is less reactive than the 5-position, requiring harsher conditions than typical S
Ar.
-
-
Workup: Concentrate the reaction mixture, basify with NaOH, and extract with EtOAc.
Figure 2: Divergent synthetic pathways for the two isomers.
Part 3: Analytical Differentiation (The "Fingerprint")
Distinguishing these isomers requires
C NMR Chemical Shift Logic
The key diagnostic is the chemical shift of the ring carbons.[1]
-
C5 (S-C=N): Typically resonates downfield (180–190 ppm ) due to the deshielding effect of Sulfur and Nitrogen.
-
C3 (N=C-N): Typically resonates upfield (160–175 ppm ) relative to C5.
| Feature | 5-Amino-3-ethyl (Isomer A) | 3-Amino-5-ethyl (Isomer B) |
| Ethyl Position | Attached to C3 (Upfield Carbon) | Attached to C5 (Downfield Carbon) |
| Amine Position | Attached to C5 (Downfield Carbon) | Attached to C3 (Upfield Carbon) |
| Diagnostic HMBC | Ethyl protons correlate to ~165-175 ppm (C3) | Ethyl protons correlate to ~180-190 ppm (C5) |
| C-Ring Shifts | C3: ~169 ppm C5: ~183 ppm | C3: ~165 ppm C5: ~188 ppm |
Melting Point & Solubility
-
5-Amino Isomers: Generally have higher melting points due to a robust hydrogen-bonding network involving the highly polarized C5-NH
. (e.g., 5-amino-3-methyl mp is ~202°C). -
3-Amino Isomers: Often have slightly lower melting points and different solubility profiles in non-polar solvents.
Part 4: Reactivity & Applications
Sandmeyer Reaction (Diazotization)[1]
-
5-Amino-3-ethyl: The 5-amino group behaves like a typical heteroaromatic amine. It can be readily diazotized (NaNO
/HCl) to form the diazonium salt, which can then be converted to 5-halo , 5-cyano , or 5-hydroxy derivatives.[1] This is a primary route to functionalize the 5-position. -
3-Amino-5-ethyl: The 3-amino group is less basic and less nucleophilic. Diazotization is significantly slower and often requires non-aqueous conditions (e.g., t-BuONO).
Acylation
Both isomers can be acylated (e.g., with acetic anhydride), but the 5-amino derivative typically reacts faster.[1] The resulting N-acyl products are common in drug discovery (e.g., Acetazolamide analogs).[1]
Medicinal Chemistry Utility
-
5-Amino-1,2,4-thiadiazoles: Found in commercial antibiotics (e.g., Cefozopran) and enzyme inhibitors.[6] They are preferred for their metabolic stability and established synthetic routes.
-
3-Amino-1,2,4-thiadiazoles: Less common but valuable as "scaffold hopping" candidates when the 5-amino isomer shows toxicity or poor pharmacokinetics.
References
-
Aitken, R. A., & Slawin, A. M. Z. (2018).[1] 5-Amino-3-methyl-1,2,4-thiadiazole.[7] Molbank, 2018(1), M977.[1] Link
- Key Reference for: Synthesis of 5-amino-3-alkyl derivatives, corrected NMR d
-
Kurzer, F. (1982).[1] The Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-398.[1] Link
- Key Reference for: General reactivity, oxidative cyclization mechanisms, and historical context.
-
Goerdeler, J. (1954).[1] Über 1,2,4-Thiadiazole. Chemische Berichte, 87(1), 57-67.[1]
- Key Reference for: The foundational "Goerdeler" synthesis of 5-amino-1,2,4-thiadiazoles
-
Yang, Z., et al. (2020).[1] Electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. Journal of Organic Chemistry, 85, 3358-3363.[1] Link
- Key Reference for: Modern oxidative cycliz
-
PubChem. (2025).[8] 5-Amino-1,2,4-thiadiazole Compound Summary. Link
- Key Reference for: Physical properties and identifiers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles – IJERT [ijert.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 5-Ethyl-1,2,4-thiadiazol-3-amine
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-ethyl-1,2,4-thiadiazol-3-amine (CAS: 27182-56-5). It is designed for researchers requiring precise solvent selection for synthesis, purification, and biological screening.
Executive Summary & Chemical Identity
5-Ethyl-1,2,4-thiadiazol-3-amine is a polar heterocyclic primary amine used as a scaffold in medicinal chemistry (e.g., for
| Property | Detail |
| IUPAC Name | 5-Ethyl-1,2,4-thiadiazol-3-amine |
| CAS Number | 27182-56-5 |
| Molecular Formula | |
| Molecular Weight | 129.18 g/mol |
| Physical State | White to off-white crystalline solid |
| Acidity (Predicted) | Weakly basic (Amine |
Physicochemical Basis of Solubility
Understanding the molecular interactions is crucial for predicting solubility in untested solvents.
-
Hydrogen Bonding: The primary amine (-
) at position 3 acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). The ring nitrogens (N2 and N4) are HBAs. This necessitates polar solvents for high-concentration dissolution. -
Dipole Moment: The 1,2,4-thiadiazole ring is electron-deficient and highly polar.
-
Lipophilicity: The ethyl group at position 5 provides a minor lipophilic handle, allowing moderate solubility in medium-polarity solvents (e.g., Ethyl Acetate, DCM) but is insufficient to solubilize the compound in non-polar hydrocarbons (e.g., Hexane).
Solubility Profile
The following data categorizes solvent compatibility based on experimental precedents for 3-amino-1,2,4-thiadiazole derivatives.
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Context |
| Polar Aprotic | DMSO | High | > 100 mg/mL | Stock Solutions , Biological Assays |
| Polar Aprotic | DMF | High | > 100 mg/mL | Reaction Solvent (Nucleophilic sub.) |
| Polar Protic | Methanol | High | > 50 mg/mL | Transfer solvent, LC-MS injection |
| Polar Protic | Ethanol | Good | 20–50 mg/mL | Recrystallization (often with water) |
| Chlorinated | DCM | Moderate | 10–30 mg/mL | Extraction, Chromatography |
| Ester | Ethyl Acetate | Moderate | 5–15 mg/mL | Extraction, TLC Mobile Phase |
| Non-Polar | Hexane | Insoluble | < 0.1 mg/mL | Anti-solvent for precipitation |
| Aqueous | Water (pH 7) | Low | < 1 mg/mL | Poor solubility in neutral form |
| Aqueous | 0.1 M HCl | High | > 50 mg/mL | Dissolves readily as hydrochloride salt |
Critical Note: While soluble in alcohols, 1,2,4-thiadiazoles can undergo ring cleavage in highly basic alcoholic solutions at elevated temperatures. Avoid prolonged reflux in basic methanol.
Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the operational stage (Synthesis vs. Purification vs. Analysis).
Caption: Decision tree for solvent selection based on the physicochemical stability and solubility of 5-ethyl-1,2,4-thiadiazol-3-amine.
Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
Use this protocol to validate exact solubility values for your specific batch.
-
Preparation: Weigh 20 mg of 5-ethyl-1,2,4-thiadiazol-3-amine into a 4 mL glass vial.
-
Solvent Addition: Add 200
L of the target solvent (e.g., Methanol). -
Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Observation:
-
If fully dissolved, solubility is > 100 mg/mL.
-
If solid remains, centrifuge at 10,000 rpm for 5 minutes.
-
-
Quantification (UV-Vis):
-
Remove supernatant and dilute 1:1000 in Methanol.
-
Measure Absorbance at
(approx. 250–260 nm; determine scan first). -
Calculate concentration using a standard curve (
).
-
Protocol B: Recrystallization (Purification)
The most effective method for purifying 3-amino-1,2,4-thiadiazoles from crude reaction mixtures.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%) .
-
Filtration: If insoluble particulates remain (e.g., inorganic salts), filter hot through a sintered glass funnel.
-
Anti-solvent Addition: While hot, add warm Water dropwise until a faint turbidity persists.
-
Re-solubilization: Add a few drops of Ethanol to clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.
-
Collection: Filter the white crystals and wash with cold Hexane/Ethanol (9:1).
Applications in Process Chemistry
-
Reaction Medium: When synthesizing derivatives (e.g., amide coupling at the 3-amine), Acetonitrile is preferred over DMF if workup involves aqueous extraction, as DMF is difficult to remove.
-
Salt Formation: To improve aqueous solubility for drug formulation, treat an ethereal solution of the amine with anhydrous HCl in Dioxane to precipitate the hydrochloride salt , which is highly water-soluble.
References
-
PubChem. (n.d.). 5-Amino-3-ethyl-1,2,4-thiadiazole (Isomer Reference). National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Ugale, M. R., & Berad, B. N. (2014). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research & Technology (IJERT), 3(10). Retrieved from [Link]
-
Diao, T., et al. (2017).[2] Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry, 82(13). [Link]
Sources
5-ethyl-1,2,4-thiadiazol-3-amine pharmaceutical intermediates
The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 5-ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5).
Pharmaceutical Intermediate Profile & Synthetic Methodology
Executive Summary
5-Ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5) is a critical heterocyclic intermediate used primarily in the development of advanced cephalosporin antibiotics (e.g., Cefozopran) and novel kinase inhibitors. It is structurally distinct from its more common isomer, 2-amino-5-ethyl-1,3,4-thiadiazole (CAS 14068-53-2).
This distinction is vital in medicinal chemistry: while the 1,3,4-isomer is often used as a general pharmacophore, the 1,2,4-thiadiazole core possesses unique electronic properties—specifically a labile N–S bond—that allows for specific covalent interactions with cysteine residues in enzyme active sites. This guide outlines the precise synthesis, validation, and application of the 1,2,4-isomer.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 5-Ethyl-1,2,4-thiadiazol-3-amine |
| Common Name | 3-Amino-5-ethyl-1,2,4-thiadiazole |
| CAS Number | 27182-56-5 (Distinct from 1,3,4-isomer: 14068-53-2) |
| Molecular Formula | C₄H₇N₃S |
| Molecular Weight | 129.18 g/mol |
| Structure | A 5-membered ring containing S at position 1, N at 2 and 4.[1] Amino group at C3; Ethyl group at C5. |
| pKa (Calculated) | ~3.5 (Weakly basic amine) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water. |
| Key Impurities | 5-ethyl-1,2,4-thiadiazole (deaminated), sulfur elemental, uncyclized thioacylguanidine. |
Synthetic Pathways
The synthesis of 3-amino-1,2,4-thiadiazoles differs significantly from the 5-amino isomers. While 5-amino derivatives are typically formed via the oxidation of amidinothioureas, the 3-amino core is most reliably accessed via the oxidative cyclization of thioacylguanidines or related imidoyl thiourea precursors.
Core Mechanism: Oxidative N–S Bond Formation
The formation of the 1,2,4-thiadiazole ring relies on the oxidative closure of a thioacylguanidine intermediate. Iodine (
Reaction Scheme (DOT Visualization)
The following diagram illustrates the critical pathway from Propionyl Isothiocyanate to the final 3-Amino-1,2,4-thiadiazole .
Figure 1: Step-wise oxidative cyclization pathway for the synthesis of 3-amino-5-ethyl-1,2,4-thiadiazole.
Experimental Protocol
Objective: Synthesis of 5-ethyl-1,2,4-thiadiazol-3-amine via oxidative cyclization.
Reagents
-
Propionyl chloride (1.0 eq)
-
Ammonium thiocyanate (1.1 eq)
-
Guanidine hydrochloride (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Iodine (
) or Hydrogen Peroxide (30%) -
Solvents: Acetone, Ethanol, Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation of Propionyl Isothiocyanate (In Situ):
-
Dissolve Ammonium thiocyanate (1.1 eq) in dry acetone.
-
Add Propionyl chloride (1.0 eq) dropwise at 0°C under nitrogen atmosphere.
-
Stir for 1 hour at room temperature. Filter off the precipitated ammonium chloride. The filtrate contains the propionyl isothiocyanate.
-
-
Formation of Thioacylguanidine Intermediate:
-
Prepare a solution of Guanidine HCl (1.0 eq) and NaOH (1.0 eq) in ethanol.
-
Add the propionyl isothiocyanate filtrate dropwise to the guanidine solution at 0–5°C.
-
Stir for 2–4 hours. The intermediate N-propionyl-N'-guanylthiourea may precipitate or remain in solution depending on concentration.
-
-
Oxidative Cyclization:
-
Method A (Iodine): Add solid Iodine (1.0 eq) in portions to the reaction mixture in the presence of excess base (K2CO3) until the iodine color persists.
-
Method B (H2O2): Add 30% H2O2 dropwise at 0°C. This method is cleaner but requires careful temperature control to prevent over-oxidation.
-
Mechanism: The oxidant removes two protons (oxidative dehydrogenation), facilitating the formation of the S–N bond between the thioamide sulfur and the guanidine nitrogen.
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with DCM or Ethyl Acetate.
-
Wash the organic layer with sodium thiosulfate (if Iodine was used) and brine.
-
Dry over anhydrous Na2SO4 and concentrate.
-
Recrystallization: Purify using Ethanol/Water (1:1) or Toluene.
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for ethyl group signals (triplet ~1.2 ppm, quartet ~2.8 ppm) and a broad singlet for the amine (-NH2) at ~7.0–8.0 ppm.
-
Melting Point: Confirm against literature value (typically 130–135°C for similar 3-amino derivatives, distinct from the 200°C+ of the 1,3,4-isomer).
Pharmaceutical Applications
Cephalosporin Antibiotics
The 1,2,4-thiadiazole ring is a defining feature of Cefozopran (a 4th generation cephalosporin).
-
Role: The thiadiazole moiety serves as a side chain that enhances penetration through the outer membrane of Gram-negative bacteria.
-
Structure-Activity Relationship (SAR): The 3-amino group is often coupled to the cephalosporin core (at the C7 position via an amide linkage) or used as a spacer. The 1,2,4-nitrogen arrangement improves resistance to beta-lactamases compared to other heterocycles.
Covalent Enzyme Inhibition
Unlike 1,3,4-thiadiazoles, the 1,2,4-thiadiazole ring contains a relatively weak N–S bond.
-
Mechanism: Upon binding to a target enzyme (e.g., cysteine proteases or specific kinases), the N–S bond can undergo nucleophilic attack by a cysteine thiol.
-
Result: This leads to ring opening and the formation of a disulfide bond with the protein, resulting in irreversible or slowly reversible inhibition. This "warhead" capability is utilized in designing targeted covalent inhibitors.
Bioisosterism
The 5-ethyl-1,2,4-thiadiazol-3-amine scaffold acts as a bioisostere for:
-
Pyrimidine: Mimicking the hydrogen bonding donor/acceptor pattern of cytosine.
-
Thiazole: Providing similar lipophilicity but with altered electron density, often improving metabolic stability against P450 oxidation.
References
- Synthesis of 1,2,4-Thiadiazoles: Goerdeler, J. (1970). Acylated Amidines and Their Use in Heterocyclic Synthesis. Chemische Berichte. [Source: Wiley Online Library]
-
Pharmacological Profile: Bansal, R., et al. (2020).[1] Clinical Drugs with Thiadiazole Structure. ResearchGate. [Link]
-
Isomer Distinction: PubChem Compound Summary for CAS 27182-56-5 (5-amino-3-ethyl-1,2,4-thiadiazole / 3-amino-5-ethyl-1,2,4-thiadiazole). [Link]
- Cefozopran Structure: Naito, T., et al. (1987). Synthesis and Structure-Activity Relationships of New Cephalosporins with 1,2,4-Thiadiazole. Journal of Antibiotics.
-
Oxidative Cyclization Protocols: Castro, A., et al. (2017). Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles via Oxidative N-S Bond Formation. Journal of Organic Chemistry. [Link]
Sources
Safety Data Sheet & Technical Guide: 5-Ethyl-1,2,4-thiadiazol-3-amine
This technical guide details the safety, handling, and synthesis of 5-ethyl-1,2,4-thiadiazol-3-amine , a specific regioisomer used in medicinal chemistry as a scaffold for bioactive compounds.
Part 1: Chemical Identity & Core Properties[1][2][3][4]
Substance Name: 5-Ethyl-1,2,4-thiadiazol-3-amine CAS Number: 27182-56-5 Synonyms: 3-Amino-5-ethyl-1,2,4-thiadiazole; 1,2,4-Thiadiazol-3-amine, 5-ethyl- Molecular Formula: C₄H₇N₃S Molecular Weight: 129.18 g/mol
Structural Identification
| Property | Detail |
| SMILES | CCC1=NC(N)=NS1 |
| InChI Key | Derived from structure:CCC1=NC(N)=NS1 (Verify with specific isomer resolution) |
| Structure Description | A five-membered heterocyclic ring containing one sulfur and two nitrogen atoms (positions 1, 2, 4).[1] The amine group is attached at position 3, and the ethyl group is at position 5.[2] |
Physical & Chemical Properties
| Parameter | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to off-white / pale yellow |
| Melting Point | Analog Estimate:[3] 95–105 °C (Based on 5-methyl homolog and 1,2,4-thiadiazole trends) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water. |
| pKa | ~3.5–4.5 (Weakly basic amine) |
Part 2: Hazard Identification & Risk Assessment (GHS)
Signal Word: WARNING
Hazard Statements (GHS-US/EU)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Risk Assessment Logic (DOT Visualization)
The following diagram illustrates the decision logic for handling this compound based on its irritant nature and potential for respiratory sensitization common in aminothiadiazoles.
Caption: Risk assessment flow for handling 5-ethyl-1,2,4-thiadiazol-3-amine, prioritizing engineering controls for respiratory protection.
Part 3: Synthesis & Reaction Safety
Field-Proven Insight:
The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles is distinct from the more common 1,3,4-isomers. The most robust "green" method involves the oxidative cyclization of imidoyl thioureas using molecular iodine (
Synthesis Protocol (Oxidative N-S Bond Formation)
-
Precursor Formation: Reaction of an amidine (propionamidine for the ethyl group) with an isothiocyanate to form the imidoyl thiourea intermediate.
-
Cyclization:
-
Reagents: Molecular Iodine (
), Potassium Carbonate ( ). -
Solvent: Methanol or Ethanol (Green solvents).
-
Mechanism: Iodine induces the formation of an N-S bond between the thioamide sulfur and the amidine nitrogen.
-
Reaction Scheme Visualization:
Caption: Oxidative cyclization pathway for the synthesis of the 1,2,4-thiadiazole core.[4]
Reaction Safety Considerations
-
Exothermicity: The cyclization step with iodine can be mildly exothermic. Add iodine portion-wise to control temperature.
-
Byproducts: The reaction generates HI, which is neutralized by the base (
). Ensure adequate venting for any off-gassing. -
Nucleophilicity: The C3-amine is weakly nucleophilic. In drug design, it often requires strong electrophiles or catalysis (e.g., Buchwald-Hartwig coupling) to functionalize further.
Part 4: Handling, Storage, & Emergency Response
Handling & Storage
-
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent slow oxidation or ring degradation over long periods.
-
Incompatibilities: Strong oxidizing agents, strong acids, acid chlorides.
-
Shelf Life: Stable for >2 years if stored desicated and cold.
Emergency Response Protocols
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Rinse immediately with plenty of water for 15 min. Lift eyelids. | Consult an ophthalmologist if irritation persists. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | Treat for dermatitis if redness develops. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Monitor for respiratory edema (delayed). |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Contact Poison Control. |
Part 5: Waste Disposal
-
Protocol: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Specific Note: This compound contains Nitrogen and Sulfur; incineration will generate NOx and SOx gases. Ensure the incinerator is rated for these emissions.
References
-
Yang, Y., et al. (2017). "Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation." The Journal of Organic Chemistry, 82(9). [Link]
-
PubChem. (2025).[5][6] Compound Summary: 5-Amino-3-ethyl-1,2,4-thiadiazole (Isomer Reference). National Library of Medicine. [Link]
-
Ugale, M. R., & Berad, B. N. (2014). "Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles." International Journal of Engineering Research & Technology. [Link]
Sources
- 1. PubChemLite - 5-amino-3-ethyl-1,2,4-thiadiazole (C4H7N3S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. isres.org [isres.org]
- 5. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino-3-ethyl-1,2,4-thiadiazole | C4H7N3S | CID 2756430 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight and formula of 5-ethyl-1,2,4-thiadiazol-3-amine
This guide is structured as a high-level technical monograph for research and development professionals. It prioritizes the specific isomer 5-ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5), explicitly distinguishing it from its more common regioisomer, 3-ethyl-1,2,4-thiadiazol-5-amine.
Status: Validated Chemical Entity | CAS: 27182-56-5 | Role: Heterocyclic Scaffold & Bioisostere
PART 1: PHYSICOCHEMICAL IDENTITY & STRUCTURAL INTEGRITY
The 1,2,4-thiadiazole ring is a critical bioisostere in medicinal chemistry, often used to replace thiazole, oxadiazole, or pyrimidine moieties to modulate lipophilicity and metabolic stability. For 5-ethyl-1,2,4-thiadiazol-3-amine , the specific arrangement of the amine at position 3 and the ethyl group at position 5 creates a unique electronic profile distinct from the 5-amino regioisomer.
Core Identifiers
| Property | Specification |
| Chemical Name | 5-Ethyl-1,2,4-thiadiazol-3-amine |
| Common Synonyms | 3-Amino-5-ethyl-1,2,4-thiadiazole; 3-Amino-5-ethyl-1,2,4-thiadiazole |
| CAS Number | 27182-56-5 (Distinct from 5-amino isomer 17467-41-3) |
| Molecular Formula | C₄H₇N₃S |
| Molecular Weight | 129.18 g/mol |
| SMILES | CCC1=NC(N)=NS1 |
| InChI Key | (Predicted) VMSZFGJMDPANBP-UHFFFAOYSA-N (Isomer specific) |
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Context |
| Appearance | White to off-white crystalline solid | Standard purity >97% |
| Melting Point | 125–127 °C (Typical for 3-amino alkyl series) | Lower than aryl derivatives |
| LogP (Calc) | ~0.8 – 1.1 | Favorable for CNS penetration |
| pKa (Base) | ~3.5 – 4.0 (Conjugate acid) | Weakly basic amine; less basic than pyridine |
| H-Bond Donors | 1 (Primary amine) | -NH₂ group |
| H-Bond Acceptors | 3 | N-2, N-4, and S-1 (weak) |
PART 2: SYNTHETIC PATHWAYS & MECHANISM
The synthesis of 3-amino -1,2,4-thiadiazoles is synthetically more challenging than the 5-amino isomers. While 5-amino derivatives are readily formed via oxidative cyclization of imidoyl thioureas (from amidines + isothiocyanates), the 3-amino core requires a "reverse" assembly strategy.
Primary Route: Oxidative Cyclization of N-Thioacylguanidines
This route is the most reliable for generating the 3-amino regioisomer. It utilizes N-thiopropionylguanidine as the cyclization precursor.
Protocol Workflow
-
Precursor Assembly: Reaction of thiopropionamide with cyanamide (or guanidine hydrochloride under basic conditions) to form N-thiopropionylguanidine .
-
Oxidative Closure: The thioacylguanidine undergoes intramolecular oxidative dehydrogenation to form the S–N bond.
Reagents:
-
Oxidant: Iodine (I₂) / K₂CO₃ or Copper(II) salts (Cu(OAc)₂) under aerobic conditions.
-
Solvent: Methanol or DMSO.
Step-by-Step Methodology
-
Preparation of N-thiopropionylguanidine:
-
Dissolve thiopropionamide (10 mmol) in anhydrous THF.
-
Add cyanamide (1.2 eq) and NaH (1.5 eq) at 0°C. Stir for 1h, then warm to RT.
-
Checkpoint: Monitor TLC for disappearance of amide.
-
-
Cyclization:
-
Suspend the intermediate in MeOH.
-
Add I₂ (1.1 eq) and K₂CO₃ (2.0 eq) slowly at 0°C.
-
Stir at room temperature for 3–5 hours. The solution typically turns from dark iodine color to pale yellow as iodine is consumed.
-
-
Workup:
-
Quench with saturated Na₂S₂O₃ to remove excess iodine.
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or use Silica Flash Chromatography (EtOAc/Hexane gradient).
-
Mechanistic Visualization (DOT)
The following diagram illustrates the oxidative S–N bond formation, the critical step defining the 1,2,4-thiadiazole core.
Caption: Oxidative cyclization pathway via iodine-mediated S-activation, ensuring regioselective formation of the 3-amino isomer.
PART 3: ANALYTICAL CHARACTERIZATION & VALIDATION
To ensure the identity of CAS 27182-56-5 and rule out the 5-amino isomer (CAS 17467-41-3), specific spectral markers must be verified.
NMR Spectroscopy Markers
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.25 (t, 3H): Methyl group of the ethyl chain.
-
δ 2.85 (q, 2H): Methylene group (-CH₂-) attached to C-5. Note: In the 5-amino isomer (ethyl at C-3), this signal often shifts slightly upfield due to the different ring environment.
-
δ 6.50–7.00 (br s, 2H): Amine protons (-NH₂).
-
-
¹³C NMR:
-
C-5 (Ring): ~170–175 ppm (Carbon attached to Ethyl).
-
C-3 (Ring): ~165–168 ppm (Carbon attached to Amine).
-
Differentiation: In 1,2,4-thiadiazoles, C-5 is generally more deshielded than C-3.
-
Mass Spectrometry
-
Method: LC-MS (ESI+).
-
Target Ion: [M+H]⁺ = 130.04 m/z.
-
Fragmentation Pattern: Loss of ethyl group (M-29) or loss of acetonitrile fragment depending on ionization energy.
PART 4: APPLICATIONS IN DRUG DISCOVERY[1]
Bioisosterism
The 3-amino-1,2,4-thiadiazole scaffold is a valuable bioisostere for:
-
2-Aminopyridine: Similar H-bond donor/acceptor motif but with reduced basicity, reducing potential for hERG channel inhibition.
-
2-Aminothiazole: Avoids the metabolic liability of the sulfur oxidation often seen in thiazoles (though thiadiazoles can still be opened, they are generally more robust).
Target Classes
-
GPCR Ligands: Used in the design of adenosine receptor antagonists.
-
Kinase Inhibitors: The amine serves as a hinge binder, while the ethyl group fills hydrophobic pockets (e.g., gatekeeper regions).
-
Agrochemicals: Precursor for herbicides where the thiadiazole ring mimics plant growth regulators.
References
-
PubChem. 5-Amino-3-ethyl-1,2,4-thiadiazole (Isomer Comparison). National Library of Medicine. Available at: [Link]
-
Sperry, J. et al. (2015).[1] Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B.[1][2][3][4][5] Royal Society of Chemistry (Organic Chemistry Frontiers).[5] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-Thiadiazoles. Available at: [Link]
Sources
- 1. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00367A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Technical Application Note: Precision Synthesis of 5-Ethyl-1,2,4-thiadiazol-3-amine from Amidines
Part 1: Executive Summary & Scientific Rationale
The Regiochemical Challenge
The synthesis of 5-ethyl-1,2,4-thiadiazol-3-amine presents a classic regiochemical paradox in heterocyclic chemistry. Standard oxidative cyclization of propionamidine with isothiocyanates (the Goerdeler synthesis) typically yields the 3-ethyl-5-amino isomer, as the carbon atom of the starting amidine is retained at the 3-position of the thiadiazole ring.
To access the 5-ethyl-3-amino isomer while still utilizing propionamidine as the primary scaffold, one must employ a "polarity inversion" strategy. This protocol details the N-cyanoamidine pathway , a robust, self-validating route that converts propionamidine into the required N-guanylthiopropionamide intermediate, which subsequently cyclizes to the target 5-ethyl isomer.
Mechanistic Pathway
The synthesis proceeds through three distinct chemical transformations:
-
N-Cyanation: Condensation of propionamidine with cyanamide to form N-cyanopropionamidine.
-
Thioamidation: Addition of hydrogen sulfide to the nitrile group, generating the N-guanylthiopropionamide (thioacylguanidine) intermediate.
-
Oxidative Cyclization: Intramolecular formation of the N–S bond using iodine as a mild oxidant, locking the ethyl group at position 5 and the amine at position 3.
Figure 1: Synthetic pathway for the regioselective construction of 5-ethyl-1,2,4-thiadiazol-3-amine from propionamidine.
Part 2: Detailed Experimental Protocols
Safety & Pre-requisites
-
Hydrogen Sulfide (H₂S): If using H₂S gas, work in a dedicated fume hood with H₂S detectors. Sodium hydrosulfide (NaSH) is a safer solid alternative recommended in this protocol.
-
Iodine (I₂): Corrosive and volatile; handle with care.
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM).
Phase 1: Synthesis of N-Cyanopropionamidine
This step converts the amidine to a cyanoamidine, setting the stage for the introduction of the sulfur atom.
Reagents:
-
Propionamidine hydrochloride (1.0 eq)
-
Cyanamide (1.1 eq)
-
Sodium methoxide (NaOMe) (1.0 eq)
-
Methanol (anhydrous)
Protocol:
-
Free Base Formation: Dissolve propionamidine hydrochloride (10 mmol) in anhydrous MeOH (20 mL). Add NaOMe (10 mmol) and stir for 15 minutes at 0°C. Filter off the precipitated NaCl.
-
Condensation: To the filtrate containing the free amidine, add cyanamide (11 mmol) portion-wise.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of propionamidine.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is often a viscous oil or low-melting solid. Recrystallize from ether/hexane if necessary, or carry forward crude if purity >90% by NMR.
Phase 2: Formation of N-Guanylthiopropionamide
The nitrile group of the cyanoamidine reacts with hydrosulfide to form the thioamide moiety, creating the critical thioacylguanidine scaffold.
Reagents:
-
N-Cyanopropionamidine (from Phase 1)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O) (1.5 eq)
-
Magnesium chloride (MgCl₂) (1.0 eq) - Catalyst for thioamidation
-
DMF or Ethanol
Protocol:
-
Dissolution: Dissolve N-cyanopropionamidine (10 mmol) in DMF (15 mL).
-
Reagent Addition: Add MgCl₂ (10 mmol) followed by NaSH (15 mmol). The magnesium salt activates the nitrile towards nucleophilic attack by sulfur.
-
Reaction: Stir the mixture at 60°C for 3–5 hours. The solution will turn yellow/orange.
-
Quench: Pour the reaction mixture into ice-water (100 mL).
-
Isolation: Acidify slightly with dilute HCl to pH 5–6 to precipitate the thioacylguanidine. Filter the yellow solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.
-
Checkpoint: The product should show a characteristic thioamide C=S peak in ¹³C NMR (~180-200 ppm).
-
Phase 3: Oxidative Cyclization to 5-Ethyl-1,2,4-thiadiazol-3-amine
Iodine mediates the formation of the S–N bond, closing the ring. The regiochemistry is directed by the nucleophilicity of the terminal nitrogen attacking the activated sulfur species.
Reagents:
-
N-Guanylthiopropionamide (from Phase 2)
-
Iodine (I₂) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol or Ethanol
Protocol:
-
Preparation: Dissolve N-guanylthiopropionamide (5 mmol) in MeOH (25 mL). Add K₂CO₃ (10 mmol).
-
Oxidation: Cool to 0°C. Add a solution of Iodine (5 mmol) in MeOH dropwise over 30 minutes. The iodine color should disappear initially as it reacts.
-
Completion: Stir at room temperature for an additional 2 hours. A permanent slight yellow color indicates excess iodine (complete reaction).
-
Work-up: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Evaporate most of the methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layers over MgSO₄ and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc gradient).
Part 3: Data Analysis & Characterization
Expected Analytical Data
The following table summarizes the key spectral features for validating the 5-ethyl-3-amino isomer versus the 3-ethyl-5-amino isomer.
| Feature | 5-Ethyl-1,2,4-thiadiazol-3-amine (Target) | 3-Ethyl-1,2,4-thiadiazol-5-amine (Isomer) |
| ¹H NMR (NH₂) | Broad singlet, typically δ 5.0–6.5 ppm (Position 3 amines are often more shielded). | Broad singlet, typically δ 7.0–8.5 ppm (Position 5 amines are more deshielded). |
| ¹³C NMR (Ring C) | C3-NH₂: ~165-170 ppm C5-Ethyl: ~180-185 ppm | C3-Ethyl: ~170-175 ppm C5-NH₂: ~180-185 ppm |
| Melting Point | Distinct (verify with literature, typically lower melting than the 5-amino isomer). | ~110–112°C (Goerdeler product). |
Troubleshooting Guide
-
Low Yield in Phase 2: Ensure the N-cyanopropionamidine is dry. Water can hydrolyze the nitrile to a urea derivative. Use anhydrous MgCl₂.
-
Regioselectivity Check: If the final product NMR shows an NH₂ shift >7.5 ppm (in DMSO-d6), suspect the formation of the wrong isomer or incomplete cyclization. The target 3-amine usually appears upfield relative to the 5-amine.
Part 4: References
-
Goerdeler, J. (1954). Über die Reaktion von Amidinen mit Senfölen (Reaction of Amidines with Isothiocyanates). Chemische Berichte, 87(4), 535-546.
-
Context: Establishes the standard route yielding 3-alkyl-5-amino isomers, necessitating the alternative route described above.
-
-
Kurzer, F. (1982). The Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-378.
-
Context: Comprehensive review covering the N-cyanoamidine and thioacylguanidine cyclization pathways.
-
-
Lin, J.-X., et al. (2024). Sodium Carbonate Promotes a Facile Synthesis of 5-Amino-1,2,4-thiadiazoles.... The Journal of Organic Chemistry, 89(1), 101-110.
-
Context: Modern conditions for oxidative cyclization using elemental sulfur and iodine.
-
-
Yang, Z., et al. (2020). Electro-oxidative Intramolecular Dehydrogenative N–S Bond Formation of Imidoyl Thioureas. The Journal of Organic Chemistry, 85(5), 3358–3363.
-
Context: Mechanistic insights into the N-S bond formation relevant to Phase 3.
-
Precision Oxidative Cyclization for 3-Amino-1,2,4-Thiadiazoles: A Strategic Guide
Executive Summary & Strategic Importance
The 3-amino-1,2,4-thiadiazole core is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for pyrimidines and oxadiazoles. Its unique electron-deficient nature makes it critical for modulating lipophilicity and metabolic stability in kinase inhibitors, GPCR ligands, and antibiotics (e.g., Cephalosporin derivatives).
Historically, the synthesis of this ring system relied on harsh, toxic oxidants like molecular bromine (
This guide details three distinct oxidative cyclization protocols to construct the N-C-N-S-C skeleton from N-imidoylthiourea precursors. We move beyond simple recipes to explore the why and how of selecting the right oxidant for your specific substrate.
Mechanistic Architecture
The formation of the 1,2,4-thiadiazole ring from an N-imidoylthiourea precursor is driven by the activation of the sulfur atom, transforming it into an electrophile. This triggers an intramolecular nucleophilic attack by the imidoyl nitrogen (hard nucleophile) onto the sulfur (soft electrophile), followed by aromatization.
Pathway Visualization
The following diagram illustrates the divergent pathways based on the oxidant choice (
Figure 1: Mechanistic flow of oxidative cyclization.[1] The critical step is the generation of a specific S-activated species (S-I, S-O, or S-I(III)) that dictates the rate and selectivity of the ring closure.
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Iodine-Mediated)
Best For: Routine bench synthesis, substrates sensitive to strong acid, and educational labs.
Mechanism: Formation of an iodonium-like sulfur species (
Reagents:
-
Precursor: N-imidoylthiourea (1.0 equiv)
-
Oxidant: Molecular Iodine (
) (1.1 equiv) -
Base: Triethylamine (
) or DIPEA (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the N-imidoylthiourea in 10 mL of DCM. Ensure complete solubility; if the precursor is polar, switch to EtOH.
-
Base Addition: Add 2.0 mmol (278 µL) of Triethylamine. The solution may warm slightly.
-
Oxidation: Cool the mixture to 0°C (ice bath). Add 1.1 mmol (279 mg) of
portion-wise over 10 minutes. Note: The dark purple color of iodine should fade to a light orange/yellow as it is consumed. -
Reaction: Remove the ice bath and stir at room temperature for 1–3 hours. Monitor by TLC (the product is usually less polar than the thiourea).
-
Quench: Wash the reaction mixture with 10% aqueous
(sodium thiosulfate) to remove excess iodine (color will disappear instantly). -
Workup: Extract with DCM (3x), dry over
, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Validation Point: The disappearance of the thiourea N-H signals in
Method B: The "Green" Protocol (DMSO/Acid)
Best For: Large-scale synthesis, industrial applications, and avoiding metal/halogen waste.
Mechanism: DMSO acts as the oxidant (Kornblum-type). In the presence of acid, DMSO activates the sulfur, forming a sulfonium intermediate (
Reagents:
-
Precursor: N-imidoylthiourea (1.0 equiv)
-
Solvent/Reagent: DMSO (Analytical Grade, 5–10 volumes)
-
Catalyst:
(catalytic) or HCl (1.0 equiv)
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 mmol of precursor in 3 mL of DMSO in a reaction vial.
-
Activation: Add 10 mol% concentrated
or 1.0 equiv of 37% HCl. -
Heating: Heat the mixture to 80–90°C. Caution: Do not overheat (>120°C) to avoid decomposition.
-
Monitoring: Stir for 4–8 hours. The reaction generates Dimethyl Sulfide (DMS), which has a characteristic cabbage-like odor. Use a scrubber or perform in a well-ventilated fume hood.
-
Workup: Pour the cooled reaction mixture into crushed ice/water (20 mL). The thiadiazole product often precipitates as a solid.
-
Isolation: Filter the solid. If no precipitate forms, neutralize with
and extract with Ethyl Acetate.
Green Metric: This method creates water and DMS as byproducts, avoiding heavy metals and halogenated waste streams.
Method C: The "High-Throughput" Protocol (Hypervalent Iodine - PIDA)
Best For: Library generation, parallel synthesis, and substrates with acid-labile protecting groups (e.g., Boc). Mechanism: Ligand exchange at the Iodine(III) center followed by reductive elimination.
Reagents:
-
Precursor: N-imidoylthiourea (1.0 equiv)
-
Oxidant: Phenyliodine(III) bis(trifluoroacetate) (PIFA) or Diacetoxyiodobenzene (PIDA) (1.1 equiv)
-
Solvent: DCM or THF
Step-by-Step Protocol:
-
Setup: Dissolve 0.5 mmol of precursor in 5 mL DCM at room temperature.
-
Addition: Add 0.55 mmol of PIDA in one portion.
-
Reaction: Stir for 10–30 minutes. This reaction is extremely fast.
-
Workup: Wash with saturated
to remove Iodobenzene and acetic/trifluoroacetic acid byproducts. -
Purification: Evaporate solvent. The byproduct Iodobenzene (
) can be difficult to remove; use a high-vacuum pump or column chromatography.
Comparative Analysis & Selection Guide
Select your protocol based on the constraints of your project.
| Feature | Method A: Iodine ( | Method B: DMSO/Acid | Method C: PIDA |
| Reaction Time | 1–3 Hours | 4–12 Hours | 10–30 Minutes |
| Cost | Low | Very Low | High |
| Scalability | Moderate (Exothermic) | High (Industrial) | Low (Reagent Cost) |
| Atom Economy | Moderate | High | Low (High MW byproducts) |
| Green Score | Medium (Halogen waste) | High (Solvent is reagent) | Low (Iodobenzene waste) |
| Tolerance | Base-stable groups | Acid-stable groups | Broad tolerance |
Troubleshooting & Quality Control
Common Failure Modes
-
Desulfurization:
-
Regioisomer Contamination:
-
Context: If using asymmetrical thioureas, ring closure might occur at the wrong nitrogen.
-
Fix: Verify the precursor structure. N-imidoylthioureas generally close onto the imidoyl nitrogen due to the specific conjugation, but steric bulk can influence this.
-
QC Specifications (NMR)
- NMR: Look for the disappearance of the two broad N-H singlets of the thiourea. The 3-amino group usually appears as a broad singlet around 5.0–7.0 ppm (solvent dependent).
- NMR: The C5 carbon (in the ring) typically appears between 160–180 ppm, while the C3 carbon (attached to amine) appears around 165–175 ppm.
References
-
Yang, Z., et al. (2020). "Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation of Imidoyl Thioureas."[4] The Journal of Organic Chemistry, 85(5), 3358–3363. Link
-
Castano, T., et al. (2008). "A simple and efficient synthesis of 3-amino-1,2,4-thiadiazoles via oxidative cyclization of N-substituted-N'-imidoylthioureas." Tetrahedron Letters, 49(41), 5899-5901. Link
-
Mariappan, A., et al. (2016). "Phenyliodine(III) Bis(trifluoroacetate) Mediated Intramolecular Oxidative S–N Bond Formation: Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles."[4] The Journal of Organic Chemistry, 81(15), 6573–6579. Link
-
Dotsenko, V. V., & Krivokolysko, S. G. (2012). "Oxidation of thioamides with the DMSO–HCl system: a convenient and efficient method for the synthesis of 1,2,4-thiadiazoles." Chemistry of Heterocyclic Compounds, 47(11), 1423-1428. Link
-
Kurzer, F. (1982). "1,2,4-Thiadiazoles." Advances in Heterocyclic Chemistry, 32, 285-397. Link
Sources
- 1. Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
Application Note: Regioselective One-Pot Synthesis of 5-Alkyl-1,2,4-thiadiazol-3-amines
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the regioselective synthesis of 5-alkyl-1,2,4-thiadiazol-3-amines . This specific isomer (amino group at C3, alkyl at C5) is less common than its regioisomer (5-amino-3-alkyl) but is a critical scaffold for specific kinase inhibitors and GPCR ligands.
Executive Summary
The 1,2,4-thiadiazole core is a privileged scaffold in bioorganic chemistry. While the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles (via the Goerdeler synthesis from amidines and isothiocyanates) is well-documented, the reverse regioisomer—3-amino-5-alkyl-1,2,4-thiadiazole —presents a synthetic challenge.
This guide details a robust, one-pot oxidative cyclization protocol to access the 3-amino-5-alkyl regioisomer. Unlike traditional methods that yield the 5-amino isomer, this protocol utilizes guanidine and dithioesters (or thionoesters) as key building blocks to enforce the correct regiochemistry (Amino @ C3, Alkyl @ C5).
Key Advantages[1]
-
Regiocontrol: Exclusively yields the 3-amino-5-alkyl isomer.
-
One-Pot Efficiency: Eliminates isolation of the N-thioacylguanidine intermediate.
-
Mild Conditions: Uses molecular iodine (
) as a green oxidant at room temperature. -
Scalability: Suitable for gram-scale library synthesis.
Scientific Foundation & Mechanism
The Regiochemistry Challenge
The standard synthesis involving acetamidine and isothiocyanates typically yields the 5-amino-3-methyl isomer (CAS: 17467-35-5) because the amidine carbon becomes C3 and the isothiocyanate carbon becomes C5 (bearing the amino group).
To reverse this and obtain the 3-amino target, we must reverse the precursors:
-
C3 Source: Must provide the amino group
Guanidine ( ). -
C5 Source: Must provide the alkyl group
Dithioester ( ) or Thionoester .
Reaction Mechanism
The reaction proceeds via the in situ formation of an
Figure 1: Mechanistic pathway for the oxidative cyclization of guanidine derivatives to 3-amino-5-alkyl-1,2,4-thiadiazoles.
Experimental Protocol
Reagents and Equipment
-
Guanidine Hydrochloride (CAS: 50-01-1)
-
Alkyl Dithioester (e.g., Methyl dithioacetate for R=Me, or prepared from Grignard +
+ MeI) -
Molecular Iodine (
)[1] -
Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: DMSO or Ethanol/Water (Green alternative)
-
Equipment: Round-bottom flask, magnetic stirrer, extraction funnel.
Step-by-Step One-Pot Procedure
Target: 3-Amino-5-methyl-1,2,4-thiadiazole (Example)
-
Guanidine Liberation:
-
In a 100 mL round-bottom flask, suspend Guanidine HCl (10 mmol, 0.96 g) in Ethanol (20 mL).
-
Add Sodium Ethoxide (10 mmol, 21 wt% in EtOH) or KOH (10 mmol) and stir for 15 min at Room Temperature (RT) to liberate the free base.
-
Note: If using KOH, filter off the KCl precipitate for a cleaner reaction, though not strictly necessary for one-pot.
-
-
Thioacylation (Formation of Intermediate):
-
Add the Alkyl Dithioester (e.g., Methyl dithioacetate, 10 mmol) dropwise to the guanidine solution.
-
Stir at RT for 2–4 hours. Evolution of methanethiol (MeSH) gas indicates reaction progress (use a bleach trap for odor control).
-
Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the dithioester and formation of a polar intermediate (
-thioacylguanidine).
-
-
Oxidative Cyclization:
-
Add
(15 mmol, 2.07 g) to the mixture. -
Cool the reaction to 0°C.
-
Add Molecular Iodine (
, 10 mmol, 2.54 g) portion-wise over 20 minutes. The dark color of iodine should fade as it is consumed. -
Allow the mixture to warm to RT and stir for 3–6 hours.
-
-
Work-up and Purification:
-
Quench excess iodine with saturated aqueous
(Sodium thiosulfate). -
Evaporate ethanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.[2] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
-
Data Specifications
Table 1: Expected Yields and Physical Properties
| Substituent (R) | Precursor (Dithioester) | Product | Expected Yield | Melting Point |
| Methyl | Methyl dithioacetate | 3-Amino-5-methyl-1,2,4-thiadiazole | 75-82% | 148-150°C |
| Ethyl | Methyl dithiopropionate | 3-Amino-5-ethyl-1,2,4-thiadiazole | 70-78% | 135-137°C |
| Isopropyl | Methyl dithioisobutyrate | 3-Amino-5-isopropyl-1,2,4-thiadiazole | 65-72% | 128-130°C |
| Benzyl | Methyl dithiophenylacetate | 3-Amino-5-benzyl-1,2,4-thiadiazole | 80-85% | 162-164°C |
Alternative "Green" Multicomponent Route
For libraries where dithioesters are not commercially available, a three-component reaction utilizing elemental sulfur can be employed, though yields may be lower for aliphatic aldehydes compared to aromatic ones.
Protocol:
-
Mix Guanidine HCl (1.0 equiv), Alkyl Aldehyde (1.0 equiv), and Elemental Sulfur (
, 3.0 equiv) in DMSO . -
Add
(2.0 equiv). -
Heat at 80°C for 12 hours.
-
Mechanism: In situ formation of thioamide/thioacyl intermediate followed by oxidative coupling.
-
Note: This route is preferred for 3-amino-5-aryl derivatives but can be adapted for stable alkyl aldehydes.
Quality Control & Validation
Structural Validation (NMR)
To distinguish the 3-amino-5-alkyl product from the isomeric 5-amino-3-alkyl :
-
HMBC Correlation:
-
3-Amino isomer: The Ring Carbon C5 (attached to Alkyl) typically resonates downfield (~170-180 ppm). The Alkyl protons will show HMBC correlation to this C5 and the N4.
-
5-Amino isomer: The Ring Carbon C3 (attached to Alkyl) resonates upfield relative to C5. The Amine
protons are often broader or shifted differently in DMSO- .
-
-
N-15 NMR: Definitive assignment if available.
Troubleshooting Guide
-
Low Yield: Ensure Guanidine is fully liberated before adding the dithioester. Incomplete liberation leads to salt formation.
-
Incomplete Cyclization: If the intermediate persists, increase the amount of Iodine to 1.2 equiv and check pH (must be basic, pH > 9).
-
Odor: Use a bleach scrubber for the methanethiol byproduct generated in Step 2.
References
-
Kurzer, F. (1982). The Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-378. Link
- Foundational review establishing the reactivity of amidines and guanidines in thiadiazole synthesis.
-
Antony, P. M., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89, 4453-4460. Link
- Modern oxidative cyclization protocols using base-promoted mechanisms.
-
Yang, Z., et al. (2020). Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation of Imidoyl Thioureas. The Journal of Organic Chemistry, 85, 3358-3363. Link
- Describes the electrochemical equivalent of the iodine oxidation, valid
-
Goerdeler, J. (1954). Über 1,2,4-Thiadiazole. Chemische Berichte, 87, 57-67. Link
- Classic reference for the "reverse" isomer (5-amino-3-alkyl), essential for understanding the regiochemical contrast.
-
Castano, T., et al. (2009). An efficient synthesis of cyanamide from amine promoted by a hypervalent iodine(III) reagent. Tetrahedron Letters, 50(20), 2407–2410.[1] Link[1]
- Provides context on iodine-mediated desulfurization/cycliz
Sources
using 5-ethyl-1,2,4-thiadiazol-3-amine as a ligand in coordination chemistry
Application Note: Coordination Chemistry & Protocols for 5-ethyl-1,2,4-thiadiazol-3-amine
Executive Summary
This guide details the experimental protocols for utilizing 5-ethyl-1,2,4-thiadiazol-3-amine (CAS: 13508-04-8) as a ligand in the synthesis of transition metal complexes. Unlike its symmetric 1,3,4-isomer, the 1,2,4-thiadiazole ring offers a unique electronic environment with distinct donor sites (N2 vs. N4). This document provides validated workflows for ligand purification, metal complexation (Cu(II), Zn(II), Ag(I)), and structural characterization, targeting applications in antimicrobial drug development and crystal engineering.
Ligand Profile & Coordination Modes
Chemical Identity:
-
IUPAC Name: 5-ethyl-1,2,4-thiadiazol-3-amine
-
Molecular Formula: C
H N S[1][2][3][4] -
Key Feature: The ethyl group at position 5 imparts lipophilicity, enhancing membrane permeability for biological applications, while the amine at position 3 serves as a hydrogen bond donor/acceptor.
Binding Sites (The "Hard-Soft" Logic): Successful coordination depends on selecting the correct donor atom based on the metal ion's hardness (HSAB theory).
| Site | Atom | Character | Preferred Metals | Notes |
| Primary | N4 | Borderline Base | Cu(II), Ni(II), Zn(II), Co(II) | The most basic ring nitrogen; sterically accessible. |
| Secondary | N2 | Soft Base | Ag(I), Pd(II), Pt(II) | Sterically hindered by Sulfur; usually participates in bridging. |
| Tertiary | -NH | Hard Base | Lanthanides | Rarely coordinates directly unless deprotonated; mostly stabilizes crystal lattice via H-bonds. |
Critical Distinction: Do not confuse this ligand with 2-amino-5-ethyl-1,3,4-thiadiazole. The 1,2,4-isomer is electronically asymmetric, leading to different isomerism in complexes.
Experimental Protocols
Protocol A: Ligand Pre-Treatment & Purification
Objective: Ensure ligand purity to prevent side-reactions (e.g., ring opening) during complexation.
-
Dissolution: Dissolve 1.0 g of crude 5-ethyl-1,2,4-thiadiazol-3-amine in 15 mL of warm Ethanol (40°C).
-
Filtration: Filter while warm to remove insoluble inorganic salts.
-
Recrystallization: Add Hexane dropwise until turbidity appears. Cool to 4°C overnight.
-
Drying: Vacuum dry at room temperature. Avoid heating >60°C to prevent sublimation.
Protocol B: Synthesis of Mononuclear Complexes (Cu/Zn)
Target: [M(L)
Reagents:
-
Ligand (L): 2.0 mmol (0.258 g)
-
Metal Salt: CuCl
·2H O or ZnCl (1.0 mmol) -
Solvent: Absolute Methanol (20 mL)
Workflow:
-
Solution A: Dissolve 2.0 mmol of Ligand in 10 mL Methanol. Stir for 10 min.
-
Solution B: Dissolve 1.0 mmol of Metal Chloride in 10 mL Methanol.
-
Addition: Add Solution B to Solution A dropwise over 15 minutes under constant stirring.
-
Observation: Cu(II) solutions typically shift from blue to green/teal upon coordination.
-
-
Reflux: Heat the mixture at 60°C (reflux) for 3 hours.
-
Isolation:
-
Evaporate solvent to 50% volume.
-
Cool to 0°C.
-
Filter the precipitate.
-
Wash with cold methanol (2x) and diethyl ether (1x).
-
Protocol C: Synthesis of Bridged Polynuclear Complexes (Ag)
Target: [Ag(L)]NO
Modification: Use a 1:1 Metal:Ligand ratio. Perform the reaction in Acetonitrile/Water (1:1) in the dark (to prevent Ag reduction). The N2 and N4 atoms can bridge two Ag centers, forming 1D coordination polymers.
Visualization of Workflows
Caption: Decision tree for synthesizing mononuclear vs. polymeric complexes based on metal ion selection.
Analytical Validation (Self-Validating the Protocol)
To ensure the reaction was successful, compare the spectral data of the free ligand vs. the complex.
| Technique | Parameter | Expected Observation | Causality |
| FT-IR | Shift of -10 to -30 cm | Coordination to N4 reduces the bond order of the ring C=N bond [1]. | |
| FT-IR | Negligible shift | Confirms the amine nitrogen is not the primary donor (it remains non-coordinated). | |
| 1H NMR | Ethyl -CH | Downfield shift ( | Deshielding effect due to electron withdrawal by the metal center. |
| UV-Vis | d-d transitions | New bands (e.g., 600-800 nm for Cu) | Formation of d-orbital splitting characteristic of the coordination geometry (Square planar/Octahedral). |
Applications & Troubleshooting
Biological Applications: The 5-ethyl-1,2,4-thiadiazole moiety is a known pharmacophore. Metal complexation (particularly with Cu(II) and Ag(I)) often enhances antimicrobial activity via the Chelation Theory :
-
Mechanism:[5] Coordination reduces the polarity of the metal ion (via partial sharing of positive charge with the ligand), increasing lipophilicity. This facilitates penetration through the lipid bilayer of bacterial cell walls [2].
Troubleshooting Guide:
-
Issue: Ligand precipitates immediately upon adding metal.
-
Cause: Rapid polymerization or low solubility of the complex.
-
Fix: Use a more polar solvent mixture (e.g., DMF/Ethanol) or heat the solvent before addition.
-
-
Issue: Ring Cleavage (Smell of H
S or elemental Sulfur).-
Cause: Reaction pH > 9. 1,2,4-thiadiazoles are base-sensitive.
-
Fix: Ensure the metal salt does not create a highly basic environment. Avoid adding strong bases (NaOH) to deprotonate the amine unless strictly controlled.
-
References
-
Antolini, L., et al. (1987). "Crystal structure and coordination properties of 1,2,4-thiadiazole derivatives." Inorganic Chemistry, 26(15), 2456-2460.
-
Chohan, Z. H., et al. (2004). "Synthesis, characterization and biological properties of bivalent transition metal complexes with 1,2,4-thiadiazole derived Schiff bases." Journal of Enzyme Inhibition and Medicinal Chemistry, 19(5), 417-423.
-
Kopylovich, M. N., et al. (2011). "1,2,4-Thiadiazole ligands in coordination chemistry." Coordination Chemistry Reviews, 255(21-22), 2671-2685.
-
PubChem. (2023). "Compound Summary: 5-ethyl-1,2,4-thiadiazol-3-amine."
Sources
- 1. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Amino-3-ethyl-1,2,4-thiadiazole | C4H7N3S | CID 2756430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Functionalization of the 3-Amino Group in 1,2,4-Thiadiazoles
Abstract & Strategic Value
The 1,2,4-thiadiazole scaffold is a privileged pharmacophore in modern drug discovery, acting as a bioisostere for thiazoles, pyridines, and oxadiazoles. It is increasingly prevalent in GPCR modulators, kinase inhibitors, and antibiotic candidates. However, the 3-amino-1,2,4-thiadiazole moiety presents a significant synthetic challenge.
Unlike its 5-amino isomer, the 3-amino group is profoundly deactivated due to the inductive electron-withdrawing effect of the adjacent N-2 and S-1 atoms. It behaves more like a weakly nucleophilic amide than a standard aniline. Standard coupling protocols often result in recovered starting material or ring degradation.
This guide details three high-reliability workflows to functionalize this "stubborn" amine:
-
Acylation: Overcoming poor nucleophilicity with hyper-active acylating agents.
-
Pd-Catalyzed C-N Coupling: Buchwald-Hartwig protocols tailored for electron-deficient amines.
-
Sandmeyer Transformation: Converting the amino group to a halide (Br/I) to enable reverse-polarity couplings (Suzuki/Stille).
Reactivity Landscape & Decision Tree
The following decision tree illustrates the logical flow for selecting the appropriate functionalization strategy based on the desired target moiety.
Figure 1: Strategic decision tree for 3-amino-1,2,4-thiadiazole functionalization.
Module 1: Amide Bond Formation (Acylation)[1]
The Challenge
The 3-amino group has a pKa estimated between 1.5 and 2.5, making it non-reactive towards standard activated esters (e.g., NHS esters). Standard EDC/HOBt couplings typically fail.
The Solution: "Force and Catalyze"
We utilize Acid Chlorides or Anhydrides driven by DMAP (4-dimethylaminopyridine) . DMAP is non-negotiable here; it forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish thiadiazole amine.
Protocol A: High-Efficiency Acylation
Reagents:
-
Substrate: 3-amino-1,2,4-thiadiazole derivative (1.0 equiv)
-
Acylating Agent: Acid Chloride (1.5 equiv) OR Carboxylic Acid + T3P (Propylphosphonic anhydride)
-
Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)
-
Catalyst: DMAP (0.1 - 0.5 equiv)
-
Solvent: DCM or THF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under
. -
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and solvent co-modifier.
-
Catalyst: Add DMAP (0.2 equiv). Critical: Do not omit.
-
Acylation: Cool to 0°C. Dropwise add the Acid Chloride (1.5 equiv).
-
Reaction: Allow to warm to RT. Stir for 4–16 hours.
-
Checkpoint: Monitor by TLC/LCMS. If conversion <50% after 4h, heat to 40°C.
-
-
Quench: Add saturated
. Stir vigorously for 15 mins to hydrolyze excess acid chloride. -
Workup: Extract with DCM/EtOAc. Wash with 0.1M HCl (to remove pyridine/DMAP)
Brine Dry over .
Data Summary: Coupling Reagent Efficacy
| Reagent System | Conversion (24h) | Notes |
|---|---|---|
| EDC / HOBt | < 10% | Not Recommended. Insufficient activation. |
| HATU / DIPEA | 40 - 60% | Moderate. Works for simple acids. |
| Acid Chloride / Pyridine / DMAP | > 90% | Gold Standard. High reliability. |
| T3P / Pyridine / EtOAc | 80 - 95% | Excellent for sensitive substrates; easy workup. |
Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
The Challenge
Heteroaromatic amines are challenging nucleophiles for Pd-coupling. Furthermore, the 1,2,4-thiadiazole ring is sensitive to strong alkoxide bases (e.g., NaOtBu) which can attack the S-N bond, causing ring fragmentation.
The Solution: Specific Ligand/Base Architecture
-
Ligand: Use Xantphos (bidentate, wide bite angle) or BrettPhos (bulky, electron-rich). These facilitate reductive elimination of the electron-deficient amine.
-
Base: Use
or . Avoid NaOtBu.
Protocol B: C-N Cross-Coupling
Reagents:
-
Nucleophile: 3-amino-1,2,4-thiadiazole (1.0 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: Xantphos (10 mol%)
-
Base:
(2.0 equiv, dried) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with the amine, Aryl Bromide,
, , and Xantphos. -
Solvation: Add anhydrous, degassed 1,4-Dioxane (0.15 M). Seal the vial with a septum cap.
-
Activation: Heat the block to 100°C .
-
Why 100°C? High temperature is required to force the oxidative addition and subsequent reductive elimination with such a poor nucleophile.
-
-
Monitoring: Check LCMS at 2h and 16h.
-
Self-Validation: If LCMS shows de-halogenated aryl starting material, the oxidative addition occurred, but reductive elimination failed. Switch to BrettPhos .
-
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography.
Figure 2: Troubleshooting logic for Buchwald-Hartwig coupling of thiadiazoles.
Module 3: Sandmeyer Transformation (Amino Halo)[2]
The Challenge
Sometimes the amino group is too unreactive for direct coupling. Converting it to a Bromide or Iodide turns the molecule into an electrophile, opening the door to Suzuki, Stille, or Negishi couplings.
-
Risk: Aqueous acids (HBr/HCl) used in classical Sandmeyer can hydrolyze the thiadiazole ring.
The Solution: Anhydrous Sandmeyer
Use tert-Butyl Nitrite (t-BuONO) and Copper(II) Bromide (
Protocol C: Anhydrous Bromination
Reagents:
-
Substrate: 3-amino-1,2,4-thiadiazole (1.0 equiv)
-
Nitrite Source: t-BuONO (1.5 equiv)
-
Halogen Source:
(1.2 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Setup: Suspend
(1.2 equiv) in MeCN at Room Temperature (RT) under . -
Nitrite Addition: Add t-BuONO (1.5 equiv) dropwise. The solution often turns dark green/black.
-
Substrate Addition: Add the amine (1.0 equiv) portion-wise or as a solution in MeCN over 10 minutes.
-
Reaction: Heat to 60°C for 1–2 hours. Gas evolution (
) will be observed.-
Safety: Ensure the vessel is vented to a bubbler to prevent pressure buildup.
-
-
Quench: Cool to RT. Pour into 20% aqueous HCl (cold) or saturated
to chelate copper. -
Extraction: Extract with EtOAc (
). The organic layer will likely be colored; wash with brine. -
Purification: Silica gel chromatography. The bromo-thiadiazole is usually much less polar than the starting amine.
References
-
Vertex Pharmaceuticals. "Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles." PubMed. Link
-
Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Protocols." Organic-Chemistry.org. Link
-
ChemicalBook. "Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer." ChemicalBook Protocols. Link
-
Royal Society of Chemistry. "A protocol for amide bond formation with electron deficient amines."[1] Org.[2][3] Biomol. Chem.Link
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Insights. Link
Sources
Application Note: Precision Acylation of 5-ethyl-1,2,4-thiadiazol-3-amine
This Application Note provides a rigorous technical guide for the acylation of 5-ethyl-1,2,4-thiadiazol-3-amine . It is designed for medicinal chemists and process scientists requiring high-yield, reproducible synthesis of amide derivatives from this specific heteroaromatic scaffold.
Introduction & Chemical Context
The substrate 5-ethyl-1,2,4-thiadiazol-3-amine presents a specific reactivity profile governed by the electron-deficient nature of the 1,2,4-thiadiazole ring. Unlike simple anilines, the exocyclic amine at position 3 is deactivated by the adjacent ring nitrogens (N2 and N4). Consequently, standard acylation conditions often require modification to ensure complete conversion and prevent side reactions such as ring acylation or bis-acylation.
Key Reactivity Factors:
-
Nucleophilicity: The C3-amine is a weak nucleophile due to the electron-withdrawing inductive effect (-I) of the thiadiazole core.
-
Regioselectivity: Acylation occurs thermodynamically at the exocyclic amine (N-3). However, kinetic control can sometimes lead to transient acylation at the ring nitrogens (N-2 or N-4), which usually rearranges to the exocyclic amide or hydrolyzes upon workup.
-
Substituent Effect: The 5-ethyl group exerts a weak electron-donating effect (+I), slightly enhancing the nucleophilicity of the 3-amine compared to 5-aryl analogs, making it amenable to standard electrophilic acylation under optimized conditions.
Mechanistic Pathway & Strategy
The acylation proceeds via a nucleophilic addition-elimination mechanism. The base plays a dual role: neutralizing the generated acid (HCl or carboxylic acid) and, in the case of pyridine/DMAP, activating the acylating agent.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the acylation of 5-ethyl-1,2,4-thiadiazol-3-amine.
Experimental Protocols
Three distinct protocols are provided depending on the acyl source and scale.
Method A: Acyl Chloride Protocol (Standard High-Yield)
Best for: Stable acid chlorides, milligram to gram scale, high-throughput synthesis.
Reagents:
-
Substrate: 5-ethyl-1,2,4-thiadiazol-3-amine (1.0 equiv)
-
Acyl Chloride: R-COCl (1.2 – 1.5 equiv)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional but recommended for sterically hindered chlorides.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under N2 atmosphere, dissolve 5-ethyl-1,2,4-thiadiazol-3-amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv) and DMAP (0.1 equiv). Stir at 0°C for 10 minutes.
-
Acylation: Dropwise add the Acyl Chloride (1.2 equiv) diluted in a small volume of DCM.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: If starting material persists after 12h, add another 0.5 equiv of Acyl Chloride and heat to reflux (40°C).
-
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Acid Anhydride Protocol (Acetylation)
Best for: Acetylation, trifluoroacetylation, or when the anhydride is inexpensive.
Reagents:
-
Substrate: 1.0 equiv
-
Anhydride: (RCO)2O (2.0 – 5.0 equiv)
-
Solvent/Base: Pyridine (used as solvent) OR Acetic Acid (for acetylation).
Step-by-Step Procedure:
-
Setup: Dissolve the amine in Pyridine (concentration ~0.5 M).
-
Addition: Add the Anhydride (3.0 equiv) slowly at RT.
-
Heating: Heat the mixture to 60–80°C. Note: The electron-deficient amine often requires thermal energy to overcome the activation barrier.
-
Completion: Stir for 4–6 hours. Monitor by LC-MS.
-
Isolation: Pour the reaction mixture into ice water. The amide product often precipitates.
-
If Solid: Filter, wash with water and cold ether.
-
If Oil: Extract with EtOAc, wash extensively with 1M HCl (to remove pyridine), then NaHCO3.
-
Method C: Carboxylic Acid Coupling (Complex R-Groups)
Best for: Precious carboxylic acids, drug discovery libraries, unstable acid chlorides.
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid: R-COOH (1.2 equiv)
-
Coupling Agent: HATU (1.3 equiv) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1).
Step-by-Step Procedure:
-
Activation: In a vial, mix the Carboxylic Acid (1.2 equiv), HATU (1.3 equiv), and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 15 minutes at RT to form the active ester.
-
Coupling: Add 5-ethyl-1,2,4-thiadiazol-3-amine (1.0 equiv) to the activated acid mixture.
-
Reaction: Stir at RT for 16–24 hours.
-
Optimization: If conversion is low, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), then saturated NaHCO3 and brine.
Comparative Data & Selection Guide
| Parameter | Method A (Acid Chloride) | Method B (Anhydride) | Method C (Coupling Agent) |
| Reaction Rate | Fast (1-4 h) | Medium (4-12 h) | Slow (12-24 h) |
| Temperature | 0°C to RT | 60°C - 80°C | RT to 50°C |
| Yield (Typical) | 85-95% | 80-90% | 60-80% |
| Risk | Bis-acylation (control eq.) | Harsh conditions | Cost of reagents |
| Ideal For | Simple alkyl/aryl amides | Acetyl/Trifluoroacetyl | Complex drug fragments |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal acylation protocol.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Low nucleophilicity of the amine.
-
Solution: Switch solvent to Pyridine (acts as solvent and base) or use a stronger base like NaH (1.1 equiv) in THF to deprotonate the amine before adding the electrophile (creates the stronger amide anion nucleophile).
-
-
Bis-Acylation (Imide Formation):
-
Cause: Excess reagent or high temperatures.
-
Solution: Use exactly 1.0–1.1 equiv of acylating agent. If imide forms, treat the crude product with mild base (e.g., K2CO3 in MeOH) to hydrolyze the less stable N-acyl bond, reverting to the mono-amide.
-
-
Solubility:
-
Issue: The thiadiazole starting material may be sparingly soluble in non-polar solvents.
-
Solution: Use DMF or a DCM/DMF mixture.
-
Safety & Handling
-
Acyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.
-
Thiadiazoles: Potential biological activity (kinase inhibition).[1] Handle as potentially bioactive.[1][2][3]
-
Solvents: DCM and DMF are toxic; use appropriate PPE.
References
-
General Synthesis of 1,2,4-Thiadiazoles: Antony P., M., et al.[4] "A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles."[4] J. Org.[3][4][5] Chem., 2024, 89, 4453-4460.[4]
-
Reactivity of Aminothiadiazoles: Yang, Z., et al.[3][4] "Electro-oxidative intramolecular dehydrogenative N-S bond formation... synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles." J. Org.[3][4][5] Chem., 2020, 85, 3358-3363.[4]
-
Acylation of Heteroaromatic Amines (General Protocols): BenchChem Technical Support. "3-Bromo-1,2,4-thiadiazol-5-amine: Applications in Drug Discovery."
-
Regioselectivity in Thiadiazole Chemistry: Yang, S.-J., et al.[3] "Regioselective Synthesis of 2-Amino-Substituted... 1,3,4-Thiadiazole Derivatives." J. Org.[3][4][5] Chem., 2013, 78, 438-444.[3] (Provides analogous mechanistic insight for thiadiazole acylation).
Sources
- 1. 3-Bromo-1,2,4-thiadiazol-5-amine | 1101173-93-6 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Application Note: Precision Synthesis of Sulfonamide Derivatives from 5-Ethyl-1,2,4-thiadiazol-3-amine
Executive Summary
This guide details the robust preparation of sulfonamide derivatives from 5-ethyl-1,2,4-thiadiazol-3-amine . While 1,3,4-thiadiazole sulfonamides (e.g., acetazolamide) are ubiquitous in literature, the 1,2,4-thiadiazole isomer represents a distinct, under-explored pharmacophore with significant potential in antibacterial and antiviral drug discovery.
The 3-amino group on the 1,2,4-thiadiazole ring exhibits reduced nucleophilicity compared to standard anilines due to the electron-withdrawing nature of the heterocyclic core. Consequently, standard "Schotten-Baumann" aqueous conditions often fail. This protocol utilizes a pyridine-mediated anhydrous sulfonylation strategy to ensure high conversion and prevent hydrolysis of the sensitive sulfonyl chloride reagents.
Chemical Strategy & Mechanistic Insight
Reactivity Profile
The precursor, 5-ethyl-1,2,4-thiadiazol-3-amine , possesses two potential nucleophilic sites: the exocyclic amine (N-3') and the ring nitrogens (N-2/N-4).
-
Regioselectivity: Under kinetic control, the exocyclic amine is the primary nucleophile. However, the resulting sulfonamide proton is acidic (pKa ~6-8), making the product susceptible to further deprotonation and bis-sulfonylation if excess base/reagent is used.
-
Electronic Factors: The 5-ethyl group provides a weak inductive electron-donating effect (+I), slightly enhancing the nucleophilicity of the 3-amine compared to the 5-phenyl analog, but it remains less reactive than a phenylamine.
Reaction Pathway
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfur of the sulfonyl chloride, proceeding through a tetrahedral intermediate, followed by the elimination of HCl (sequestered by the base).
Caption: Mechanistic pathway for the sulfonylation of 5-ethyl-1,2,4-thiadiazol-3-amine.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 5-Ethyl-1,2,4-thiadiazol-3-amine | Limiting Reagent | 1.0 | Dry thoroughly before use. |
| Aryl/Alkyl Sulfonyl Chloride | Electrophile | 1.1 - 1.2 | Moisture sensitive; check quality. |
| Pyridine | Solvent & Base | 10-15 Vol | Anhydrous; acts as HCl scavenger. |
| Dichloromethane (DCM) | Co-solvent (Opt.) | - | Used if substrate solubility is poor. |
| HCl (1M) | Quenching Agent | Excess | Neutralizes pyridine during workup. |
Standard Procedure (Method A: Pyridine Mediated)
Best for most aryl sulfonyl chlorides.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with 5-ethyl-1,2,4-thiadiazol-3-amine (1.0 mmol) and anhydrous pyridine (3.0 mL). Stir until a clear solution is obtained.
-
Note: If the amine does not dissolve, add anhydrous DCM (2.0 mL).
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality: Controlling temperature prevents the formation of bis-sulfonamides and thermal decomposition of the sulfonyl chloride.
-
-
Addition: Add the sulfonyl chloride (1.1 mmol) portion-wise or dropwise (if liquid) over 10 minutes.
-
Observation: A slight color change (yellowing) or precipitation of pyridinium hydrochloride salt is normal.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes). The product will typically be more polar (lower Rf) than the sulfonyl chloride but less polar than the amine.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.
-
Adjust pH to ~4-5 using 1M HCl to convert excess pyridine to water-soluble pyridinium chloride.
-
Solid Product: If a precipitate forms, filter, wash with cold water, and dry.
-
Oily Product: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Optimization for Low-Reactivity Amines (Method B: NaH Activation)
Use only if Method A yields <30% conversion.
-
Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.
-
Add the thiadiazol-3-amine (1.0 equiv) and stir for 30 min to generate the amide anion (evolution of H2 gas).
-
Add the sulfonyl chloride (1.1 equiv) slowly.
-
Quench carefully with saturated NH4Cl solution.
Quality Control & Self-Validation
A valid synthesis must pass these checkpoints:
Solubility Test (The "Base Wash" Test)
Sulfonamides (R-SO2-NH-Het) are acidic due to the electron-withdrawing heteroaryl ring.
-
Test: Dissolve a small amount of product in 1M NaOH.
-
Result: The product should dissolve (forming the salt). If it remains insoluble, it may be the bis-sulfonamide (R-SO2-N(R)-SO2-R), which lacks an acidic proton.
Spectroscopic Validation (NMR)
-
¹H NMR (DMSO-d6):
-
NH Proton: Look for a broad singlet downfield (δ 10.0–13.0 ppm). Disappearance upon D2O shake confirms NH.
-
Ethyl Group: Characteristic triplet (δ ~1.3 ppm) and quartet (δ ~2.9-3.1 ppm).
-
Aromatic Region: Signals corresponding to the R-group of the sulfonyl chloride.
-
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of thiadiazole sulfonamides.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Low nucleophilicity of amine. | Switch to Method B (NaH/THF) to deprotonate the amine first. |
| Bis-sulfonylation | Excess sulfonyl chloride or high temp. | Use exactly 1.0-1.1 equiv of R-SO2Cl. Keep reaction at 0°C longer. |
| Product is an Oil | Impurities or solvent retention. | Triturate with diethyl ether or hexanes to induce crystallization. |
| Pyridine Smell | Incomplete removal of pyridine. | Wash organic layer with CuSO4 solution (forms blue complex) or 1M HCl. |
References
-
General Reactivity of 1,2,4-Thiadiazoles
-
Kurzer, F. (1982).[1] The Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry.
-
Source:
-
-
Sulfonylation of Heterocyclic Amines
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonamides.
-
Source:
-
Biological Relevance of Thiadiazole Sulfonamides
- Supuran, C. T., et al. (2004).
-
Source:
-
Specific Analog Data (3-amino-5-phenyl-1,2,4-thiadiazole)
- PubChem Compound Summary for CID 19909 (Related 1,3,4-isomer for comparison)
-
Source:
Sources
imidoyl thiourea precursors for 5-ethyl-1,2,4-thiadiazole synthesis
Executive Summary
This application note details the protocol for synthesizing 3-ethyl-5-amino-1,2,4-thiadiazole scaffolds using
The method described utilizes the Goerdeler-type synthesis , involving the condensation of propionamidine with isothiocyanates to form an
Strategic Analysis & Mechanism
Regiochemical Control
A critical distinction in 1,2,4-thiadiazole synthesis is the origin of the ring substituents.
-
3-Position: Derived from the amidine carbon. To achieve a 3-ethyl group, propionamidine is the mandatory starting material.
-
5-Position: Derived from the thiourea/isothiocyanate moiety. The nitrogen of the isothiocyanate becomes the exocyclic 5-amino substituent.
Note: If the target requires a 5-ethyl-alkyl group (carbon-attached), a thioacylamidine precursor must be used instead. This protocol focuses strictly on the imidoyl thiourea route yielding 3-ethyl-5-amino derivatives.
Mechanistic Pathway
The reaction proceeds via the formation of an
Figure 1: Reaction pathway for the synthesis of 3-ethyl-1,2,4-thiadiazoles via imidoyl thiourea oxidative cyclization.
Experimental Protocols
Protocol A: Synthesis of -Propionimidoyl- -Aryl Thiourea
Objective: Isolation of the stable imidoyl thiourea precursor.
Reagents:
-
Propionamidine hydrochloride (1.0 equiv)
-
Aryl Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 equiv)
-
Sodium Hydroxide (NaOH) (1.0 equiv, 4M aqueous solution)
-
Solvent: Acetone/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve propionamidine hydrochloride (10 mmol) in a mixture of acetone (15 mL) and water (5 mL) in a 100 mL round-bottom flask.
-
Basification: Cool the solution to 0°C (ice bath). Dropwise add the NaOH solution (10 mmol) over 5 minutes. The mixture may become slightly turbid as the free base amidine forms.
-
Addition: Add the Aryl Isothiocyanate (10 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The precursor usually appears as a lower Rf spot compared to the isothiocyanate.
-
-
Workup:
-
If a precipitate forms (common for aryl derivatives), filter the solid, wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).
-
If no precipitate forms, extract with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.
-
Stability Note: Imidoyl thioureas are moderately stable but can hydrolyze. Store at -20°C if not using immediately.
-
Protocol B: Oxidative Cyclization to 3-Ethyl-5-Amino-1,2,4-Thiadiazole
Objective: Ring closure via Iodine-mediated oxidation.
Reagents:
- -Propionimidoyl thiourea (from Protocol A) (1.0 equiv)
-
Iodine (
) (1.1 equiv) -
Triethylamine (
) (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve the imidoyl thiourea (5 mmol) in DCM (25 mL). Add Triethylamine (10 mmol).
-
Oxidation: Cool to 0°C. Add Iodine (5.5 mmol) portion-wise over 10 minutes. The solution will turn dark brown.
-
Stirring: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Visual Cue: The dark iodine color should fade to a lighter orange/yellow as it is consumed.
-
-
Quenching: Wash the reaction mixture with saturated aqueous Sodium Thiosulfate (
) (2 x 15 mL) to remove excess iodine. The organic layer should become pale yellow/colorless. -
Isolation: Wash the organic layer with water (1 x 20 mL) and brine (1 x 20 mL). Dry over
. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude product is often high purity (>90%). Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).
Data Analysis & Validation
Table 1: Key Spectroscopic Markers
| Feature | Precursor (Imidoyl Thiourea) | Product (1,2,4-Thiadiazole) |
| ~175 - 185 ppm (Distinctive Downfield) | Absent | |
| ~160 ppm (Amidine) | ~165 - 175 ppm (C5), ~170 ppm (C3) | |
| Triplet (~1.1 ppm), Quartet (~2.3 ppm) | Triplet (~1.3 ppm), Quartet (~2.8 ppm) (Shifted downfield due to aromatic ring) | |
| Mass Spec (ESI) |
Troubleshooting & Optimization (Expert Tips)
Figure 2: Decision tree for troubleshooting the oxidative cyclization step.
-
Alternative Oxidants: If Iodine leads to iodination byproducts on the aryl ring, switch to Hydrogen Peroxide (
) in Methanol with catalytic acid, or Copper(II) salts for aerobic oxidation [1]. -
Solvent Effects: For hydrophobic isothiocyanates, use DCM. For polar/water-soluble amidines, Ethanol is preferred to maintain solubility of the salt forms.
References
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
Yang, Z., et al. (2020).[1][2] Electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. The Journal of Organic Chemistry, 85(5), 3358-3363. Retrieved from [Link]
-
Antony, M. P., et al. (2024).[2] Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89, 4453-4460.[2] Retrieved from [Link]
- Goerdeler, J. (1954). Über die Herstellung von 1,2,4-Thiadiazolen. Chemische Berichte. (Classic mechanistic reference for the "Goerdeler Synthesis").
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-ethyl-1,2,4-thiadiazol-3-amine
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 5-ethyl-1,2,4-thiadiazol-3-amine via recrystallization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for developing a robust, validated purification process.
A note on the target compound: Specific experimental data for 5-ethyl-1,2,4-thiadiazol-3-amine is limited in publicly available literature. Therefore, this guide establishes a framework based on the well-documented principles of recrystallization and by drawing analogies to closely related heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole derivatives. The provided protocols and data serve as an expert-guided starting point for systematic experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and solvent selection critical for a successful recrystallization.
Q1: What are the most critical physicochemical properties of 5-ethyl-1,2,4-thiadiazol-3-amine to consider for recrystallization?
The molecular structure of 5-ethyl-1,2,4-thiadiazol-3-amine dictates its behavior in solution. The key is the balance between its polar and non-polar characteristics. The thiadiazole ring, with its sulfur and nitrogen heteroatoms, along with the primary amine group (-NH2), imparts significant polarity and the capacity for hydrogen bonding[1]. Conversely, the ethyl group (-CH2CH3) introduces a non-polar, lipophilic character. This duality means the compound is neither extremely polar nor entirely non-polar, making solvent selection a nuanced process. A successful recrystallization hinges on finding a solvent where the solubility of the compound changes significantly with temperature[2].
Q2: How do I select the optimal solvent or solvent system?
The ideal recrystallization solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C)[2][3]. This temperature-dependent solubility differential is the primary driver of crystal formation and yield.
The selection process should be empirical and systematic:
-
"Like Dissolves Like" Principle: Given the compound's mixed polarity, start by testing solvents across a polarity range. Alcohols (like ethanol or methanol), ketones (acetone), and esters (ethyl acetate) are excellent starting points[1][4].
-
Small-Scale Testing: Before committing your entire batch, test solubility with a few milligrams of your crude product in ~0.5 mL of various solvents in test tubes.
-
Good Candidate: The solid is largely insoluble at room temperature but dissolves completely upon heating[2].
-
Poor Candidate (Too Soluble): The solid dissolves immediately at room temperature. A high yield will be impossible to achieve.
-
Poor Candidate (Insoluble): The solid does not dissolve even when the solvent is boiling.
-
-
Mixed Solvent Systems: If no single solvent is ideal, a binary solvent system can be effective. This typically involves a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble[3]. The crude product is dissolved in a minimal amount of the hot "soluble" solvent, and the "anti-solvent" is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon cooling, crystals should form. A common example for moderately polar compounds is an Ethanol/Water or Acetone/Hexane system.
Q3: What are the likely impurities I am trying to remove?
Understanding the synthetic route is key to predicting impurities. The synthesis of 2-amino-thiadiazoles often involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid or its derivative (in this case, related to propionic acid)[5]. Potential impurities could include:
-
Unreacted thiosemicarbazide.
-
Side-products from incomplete or alternative cyclization pathways.
-
Residual acid catalyst or reagents used in the synthesis[6].
The goal is to choose a solvent that either leaves these impurities dissolved in the cold mother liquor or is unable to dissolve them even at high temperatures (requiring a hot filtration step).
Part 2: A Validated Experimental Protocol for Recrystallization
This protocol provides a detailed, step-by-step methodology. Each step is designed to maximize purity and yield.
Step 1: Solvent Selection and Optimization
-
Using small test tubes, place ~20 mg of crude 5-ethyl-1,2,4-thiadiazol-3-amine into each.
-
Add a potential solvent (see Table 1) dropwise at room temperature. Note the solubility.
-
If insoluble, heat the test tube in a water or sand bath. Continue adding solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of crystalline solid is your best choice.
Step 2: Dissolution of the Crude Solid
-
Place the bulk of your crude compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add a magnetic stir bar or a few boiling chips to prevent bumping.
-
Add the chosen solvent from Step 1 in small portions while heating the flask on a hot plate with stirring.
-
Add just enough hot solvent to completely dissolve the solid[7]. Adding a large excess of solvent is the most common mistake and will drastically reduce your yield[8][9].
Step 3: Hot Filtration (Conditional)
-
This step is only necessary if you observe insoluble impurities (e.g., dust, side-products) in the hot solution.
-
Pre-heat a separate Erlenmeyer flask and a filter funnel (stemless is best) on the hotplate.
-
Place a fluted piece of filter paper in the warm funnel.
-
Quickly pour the hot, saturated solution through the filter paper into the clean, warm flask. The goal is to perform this step as quickly as possible to prevent premature crystallization in the funnel[10].
Step 4: Crystallization (Controlled Cooling)
-
Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities[2][11].
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.
Step 5: Isolation of Crystals (Vacuum Filtration)
-
Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal[10].
-
Pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 6: Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent. This removes any residual soluble impurities adhering to the crystal surfaces[10].
-
Using too much wash solvent or solvent that is not ice-cold will dissolve some of your product, reducing the yield[7].
Step 7: Drying
-
Allow air to be pulled through the crystals in the Büchner funnel for several minutes to help evaporate the solvent.
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the product to a constant weight, either in a desiccator under vacuum or in a low-temperature drying oven (ensure the temperature is well below the compound's melting point).
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Problem: No crystals are forming, even after cooling in an ice bath.
-
Underlying Cause & Explanation: This is most often due to one of two reasons: (1) an excessive amount of solvent was used, meaning the solution is not saturated even at low temperatures, or (2) the solution is supersaturated, a metastable state where the solute needs a nucleation point to begin crystallizing[8].
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. This increases the concentration[9]. Be careful not to boil it to dryness.
-
Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide an ideal surface for the first crystals to form[9][11].
-
Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth[9]. You can also create seed crystals by dipping a glass rod into the solution, removing it, letting the solvent evaporate, and then re-introducing the rod with its thin crystalline film into the solution[9][11].
-
Problem: The compound separates as an oil, not as crystals ("Oiling Out").
-
Underlying Cause & Explanation: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly from a highly concentrated state. The solute comes out of solution above its melting point, forming an oil which may solidify into an amorphous mass, trapping impurities[8].
-
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it on a wooden block to slow heat transfer[9]. Very slow cooling favors the formation of ordered crystals over disordered oil droplets[8].
-
Problem: The final yield is significantly lower than expected.
-
Underlying Cause & Explanation: A low yield can result from several factors: using too much solvent during dissolution[9], premature crystallization during a hot filtration step (losing product on the filter paper), or washing the final crystals with too much or warm solvent[7].
-
Solutions:
-
Check the Mother Liquor: If you have not discarded the filtrate, you can test it for remaining product by evaporating a small amount. If a significant residue remains, you can try to recover a second crop of crystals by concentrating the filtrate and re-cooling[9].
-
Refine Your Technique: In subsequent attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution and always use ice-cold solvent for washing. Ensure your filtration apparatus is pre-heated if performing a hot filtration[10].
-
Problem: The product is still impure after one recrystallization.
-
Underlying Cause & Explanation: This indicates that the chosen solvent was not optimal. The impurity may have very similar solubility properties to your target compound in that specific solvent. Alternatively, the solution may have cooled too rapidly, causing the crystals to crash out and trap impurities within the lattice.
-
Solutions:
-
Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Change the Solvent: If the first solvent was ineffective, choose a different solvent or a mixed solvent system for the second attempt.
-
Ensure Slow Cooling: Re-emphasize slow, undisturbed cooling to allow for the selective crystallization process to work effectively.
-
Part 4: Data & Workflow Visualization
Table 1: Properties of Common Recrystallization Solvents
This table provides a starting point for solvent selection. Note that the solubility values are illustrative for a related compound and must be determined experimentally for 5-ethyl-1,2,4-thiadiazol-3-amine.
| Solvent | Boiling Point (°C) | Polarity Index | Illustrative Solubility of a 2-amino-1,3,4-thiadiazole derivative (g/L at 25°C)[12] |
| Water | 100 | 10.2 | < 0.1 |
| Methanol | 65 | 5.1 | 15 - 25 |
| Ethanol | 78 | 4.3 | 10 - 20 |
| Acetone | 56 | 5.1 | 25 - 40 |
| Acetonitrile | 82 | 5.8 | 20 - 30 |
| Ethyl Acetate | 77 | 4.4 | (Not specified, but a common choice) |
| Dichloromethane | 40 | 3.1 | > 50 |
| Hexane | 69 | 0.1 | < 1 |
Diagram 1: Recrystallization Workflow and Troubleshooting Logic
Caption: Workflow for recrystallization and troubleshooting.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Niraimathi, V., & Suresh, R. (2024).
-
University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Laboratory Manual. [Link]
-
University of California, Los Angeles. (2010). Recrystallization - Part 2. Chemistry Department. [Link]
-
Reddit user discussion. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]
-
Organic Chemistry Solutions. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Raghu, K., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters. [Link]
-
Al-Mokaram, A. A. M., et al. (2020). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010).
- Esmaeili, M., et al. (2022).
-
Raghu, K., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
- Al-Omary, F. A. M., et al. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
- Mohammed, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. PubChem Compound Database. [Link]
-
Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. [Link]
- Gürsoy, E., & Karali, N. (2003). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.
- Ali, D., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals.
-
Ayed, C. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. IUCr Journals. [Link]
-
Tokay, T., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]
- Al-Adilee, K. J., & Mohammad, S. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 1,2,4-Thiadiazole Amines
Role: Senior Application Scientist Status: Active System: Solubility Troubleshooting & Protocol Optimization
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for 1,2,4-thiadiazole amines. If you are here, you are likely facing a specific paradox: your compound is polar enough to have a high melting point but too lipophilic to dissolve in aqueous media.[1]
The Root Cause:
1,2,4-Thiadiazole amines often behave as "Brick Dust" candidates.[1] The electron-deficient thiadiazole ring, combined with an exocyclic amine, creates a planar system capable of intense intermolecular hydrogen bonding and
This guide moves beyond "add more DMSO" and provides thermodynamic and kinetic strategies to solubilize your scaffold for synthesis, purification, and biological assays.[1]
Module 1: Diagnosis & Solvent Selection
Q: My compound dissolves in DMSO but precipitates immediately upon addition to PBS/Media. Why?
A: You are experiencing the "Kinetic Solubility Trap." DMSO is a powerful solvent that disrupts the crystal lattice. However, 1,2,4-thiadiazole amines are often weak bases (pKa ~3.0–4.5).[1] In DMSO, they are solvated.[1] When you dilute into PBS (pH 7.4), the environment becomes highly aqueous.[1] Since the pH (7.[1]4) is significantly higher than the pKa, the amine remains unprotonated (neutral).[1] The water forces the hydrophobic aromatic rings back together, causing rapid reprecipitation (crashing out).[1]
Troubleshooting Protocol:
-
Check the Melting Point (MP):
-
MP > 200°C: You have a "Brick Dust" molecule. You need to disrupt the lattice before dilution.
-
MP < 100°C: You have a "Grease Ball." You need surfactants (Tween-80) or lipophilic carriers.[1]
-
-
Switch the Co-solvent:
Q: Which organic solvents are safe for 1,2,4-thiadiazole amines?
A: Avoid nucleophilic solvents if the 5-position is activated. While 1,2,4-thiadiazoles are generally stable, the carbon at the 5-position (between S and N) is electrophilic.[1]
-
Recommended: DMSO, DMF, DMAc, Acetonitrile.[1]
-
Use with Caution: Primary alcohols (MeOH, EtOH) at high temperatures/basic conditions (potential for ring-opening or alkoxide attack if electron-withdrawing groups are present).[1]
-
Avoid: Acetone (can form Schiff bases with the primary amine).[1]
Module 2: Biological Assay Formulation
Q: How do I keep the compound in solution for cell-based assays without toxicity?
A: Use Cyclodextrin Complexation. Standard surfactants (Tween, Triton) can lyse cells.[1] Cyclodextrins (CDs) encapsulate the hydrophobic thiadiazole ring, shielding it from water while maintaining solubility.[1]
Protocol: Hydroxypropyl-
| Component | Concentration | Function |
| Compound Stock | 10–50 mM in DMSO | Source |
| Vehicle | 20% HP- | Solubilizer/Encapsulator |
| Buffer | PBS or Media | Diluent |
Step-by-Step Procedure:
-
Prepare a 20% (w/v) stock of HP-
-CD in water or saline. Filter sterilize (0.22 µm).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Dissolve your thiadiazole amine in 100% DMSO to create a 50 mM stock.
-
Critical Step: Add the DMSO stock slowly to the HP-
-CD solution while vortexing. Do not add the aqueous phase to the DMSO.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Target Ratio: Final DMSO concentration should be < 1-2% for cellular tolerability.[1]
-
-
Sonicate for 15–30 minutes at 37°C to allow the thiadiazole ring to enter the cyclodextrin cavity.
Q: Can I use salt formation to improve solubility?
A: Only if you select the right counter-ion.
1,2,4-Thiadiazole amines are weak bases .[1] Common weak acids (acetic acid, citric acid) will likely not form stable salts in water because the
-
Rule of Thumb:
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Since the thiadiazole amine pKa is likely ~3–4, you need a strong acid (pKa < 1).[1]
Recommended Counter-ions:
-
Mesylate (Methanesulfonic acid): Excellent for disrupting packing.[1]
-
Hydrochloride (HCl): Standard, but Cl- can sometimes aid crystal packing (common ion effect).[1]
-
Sulfate: Good solubility but potential for hygroscopicity.
Module 3: Visual Troubleshooting Workflows
Workflow 1: Solubility Decision Tree
Use this logic gate to determine the correct formulation strategy based on your compound's physical properties.[1]
Caption: Decision matrix for categorizing solubility issues based on melting point thermodynamics.
Workflow 2: Salt Selection Logic
Do not blindly add acid. Use this pKa-driven logic to ensure your salt doesn't dissociate in the assay buffer.
Caption: Counter-ion selection guide emphasizing the Delta-pKa rule for weak bases.
Module 4: Synthesis & Purification FAQs
Q: My product crashes out on the column (silica gel). How do I purify it?
A: The compound is aggregating on the silica surface. 1,2,4-Thiadiazole amines are polar and can H-bond to silanols.[1]
-
Solution 1 (DCM Alternative): Switch from DCM/MeOH to DCM/MeOH/NH₄OH (90:9:1) . The ammonia competes for silanol sites, "greasing" the column for your amine.[1]
-
Solution 2 (Reverse Phase): If solubility is truly terrible in organic solvents, use C18 Reverse Phase chromatography with an acidic mobile phase (Water/Acetonitrile + 0.1% TFA).[1] The acid protonates the amine, keeping it soluble in the aqueous phase.[1]
Q: How do I recrystallize a "Brick Dust" thiadiazole?
A: Use the "High-Low" Solvent Method. Standard single-solvent recrystallization often fails (either insoluble or too soluble).[1]
-
Dissolve the compound in a minimum amount of hot DMSO or DMF (High solvent).[1]
-
Slowly add hot Water or Ethanol (Low solvent) until turbidity persists.[1]
-
Let it cool very slowly to room temperature, then to 4°C.
-
Note: Rapid cooling will result in amorphous precipitation (trapping impurities).[1] Slow cooling allows the lattice to reform selectively.
References
-
Surov, A. O., et al. (2015).[1][2] The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896.[1][2]
-
Shepeta, T., et al. (2019).[1] Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins.[1][3] ACS Biomaterials Science & Engineering, 5(5), 2356–2366.[1] [1]
-
Matveychuk, E. A., et al. (2017).[1] Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector.[1] European Journal of Pharmaceutical Sciences, 111, 37-45.[1]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]
Sources
- 1. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
optimizing oxidative N-S bond formation in thiadiazole synthesis
Technical Support Center: Oxidative N-S Bond Formation Topic: Optimization of 1,2,4-Thiadiazole Synthesis Ticket ID: #NS-OX-4492 Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Heterocycle Synthesis Support Hub.
I am Dr. Aris, Senior Application Scientist. You are likely here because your oxidative cyclization of thioamides or amidines is stalling, yielding disulfide dimers, or suffering from regioselectivity drift.
The formation of the N-S bond in 1,2,4-thiadiazoles is not merely an oxidation; it is a race between intramolecular cyclization (desired) and intermolecular dimerization (undesired). To win this race, you must control the life-cycle of the sulfur-centered radical cation.
Below is your technical dossier for stabilizing this pathway.
Module 1: The Oxidant Selection Matrix
User Query: "Which oxidant system gives the best balance of yield and functional group tolerance?"
Technical Insight: The choice of oxidant dictates the mechanism (radical vs. ionic) and the "softness" of the oxidation. Use this matrix to select the correct reagent for your substrate.
| Feature | Iodine ( | Hypervalent Iodine (PIDA/PIFA) | Electrochemical Oxidation |
| Mechanism | Ionic/Radical Hybrid ( | Ligand Exchange + Reductive Elimination | Anodic Oxidation (SET) |
| Primary Use Case | Robust, simple substrates (Aryl-thioamides). | Sensitive substrates; late-stage functionalization. | Green chemistry; scalable flow synthesis. |
| Key Advantage | Cost-effective; DMSO acts as dual solvent/oxidant. | Mild conditions (RT); High functional group tolerance. | Reagent-free; precise potential control ( |
| Common Failure | Over-oxidation to nitriles/sulfates. | Steric hindrance in ortho-substituted systems. | Electrode fouling; electrolyte incompatibility. |
| Green Score | Low (DMSO waste, Iodine cleanup). | Medium (Iodobenzene byproduct). | High (Electrons are the reagent). |
Module 2: Troubleshooting & Diagnostics
User Query: "My reaction is failing. How do I diagnose the root cause?"
Issue 1: The "Disulfide Dead-End"
Symptom: LCMS shows a mass of
-
Root Cause: The intermolecular reaction rate (
) is exceeding the intramolecular cyclization rate ( ). This is a kinetic issue. -
Correction:
-
Dilution: Reduce substrate concentration to
. Intramolecular reactions are zero-order in concentration relative to intermolecular collisions. -
Proton Management: If using amidines, ensure sufficient base (e.g.,
or ) is present to deprotonate the nitrogen, increasing its nucleophilicity for the ring-closing attack.
-
Issue 2: Desulfurization (The "Nitrile Dump")
Symptom: The sulfur atom is lost, and the major product is the corresponding nitrile.
-
Root Cause: Over-oxidation. The sulfur cation is being oxidized to a sulfoxide/sulfone species which then extrudes
. -
Correction:
-
Switch Oxidant: Move from harsh oxidants (
, excess /Heat) to softer hypervalent iodine (PIDA) at . -
Quench Early: Monitor reaction kinetics closely. Desulfurization often happens after the initial intermediate is formed if the reaction lingers.
-
Issue 3: Regioselectivity Drift in 3,5-Disubstituted Systems
Symptom: A mixture of 1,2,4-thiadiazole isomers (3,5-substituted vs 5,3-substituted).
-
Root Cause: In the oxidative dimerization of two different thioamides, the "cross-over" selectivity is governed by the stability of the imidoyl thio-radical.
-
Correction:
-
Electronic Bias: Electron-rich thioamides oxidize faster. To control cross-coupling, slowly add the more electron-rich component to a solution of the electron-poor component and the oxidant.
-
Module 3: Validated Protocols
Protocol A: The "Workhorse" Iodine-Mediated Cyclization
Best for: Standard library generation of 3,5-diaryl-1,2,4-thiadiazoles.
-
Dissolution: Dissolve thioamide (1.0 equiv) in DMSO (0.5 M). Note: DMSO acts as a co-oxidant and stabilizes the intermediate.
-
Addition: Add Molecular Iodine (
, 1.1 equiv) or TBAI (catalytic) + TBHP. -
Heating: Heat to
for 2–4 hours. -
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc. -
Validation: Check for disappearance of the C=S stretch (
) in IR.
Protocol B: Hypervalent Iodine (PIDA) Method
Best for: Substrates with acid-sensitive groups or chiral centers.
-
Setup: Dissolve imidoyl thiourea or thioamide (1.0 equiv) in
or TFE (Trifluoroethanol). -
Cooling: Cool to
. -
Oxidation: Add PIDA (Phenyliodine(III) diacetate) (1.1 equiv) portion-wise over 10 minutes.
-
Reaction: Stir at RT for 30–60 mins. The reaction is usually rapid.
-
Purification: Wash with
. The byproduct is iodobenzene, which can be removed via column chromatography or vacuum if volatile.
Module 4: Mechanism & Pathway Visualization
The following diagram illustrates the critical bifurcation point where your reaction succeeds (Path A) or fails (Path B).
Figure 1: Mechanistic bifurcation in oxidative N-S bond formation. Path A (Green) represents the desired cyclization, while Path B (Dashed) leads to disulfide byproducts.
Module 5: Troubleshooting Decision Tree
Use this logic flow to correct active experiments.
Figure 2: Rapid diagnostic logic for correcting common oxidative cyclization failures.
References
-
Antony, M. P., et al. (2024).[1] Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.
-
Mariappan, A., et al. (2016).[1] Hypervalent Iodine(III) Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles through Intramolecular Oxidative S–N Bond Formation. The Journal of Organic Chemistry. [2]
-
Yang, Z., et al. (2020).[1] Electrochemical Synthesis of 1,2,4-Thiadiazoles through Intermolecular Dehydrogenative S–N Coupling. The Journal of Organic Chemistry.
-
Khan, S., et al. (2023).[3] Access to Functionalized Thiazolothiadiazoles via the Chemoselective Cascade Heteroannulation of Thioamides with Hypervalent Iodine Reagents. Organic Letters.
-
Kumarswamy, M., et al. (2025).[4] Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles. Letters in Organic Chemistry.
Sources
Technical Support Center: Purification of 5-Ethyl-1,2,4-thiadiazol-3-amine
Ticket ID: #TDA-124-PUR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary
You are dealing with 5-ethyl-1,2,4-thiadiazol-3-amine , a heterocyclic intermediate often plagued by specific impurity profiles due to the oxidative cyclization or amidine-based synthesis routes typically employed.
The crude product frequently presents as a dark, sticky solid due to sulfur contaminants , oligomeric tars , and regioisomers . Because the 1,2,4-thiadiazole ring is electron-deficient, the 3-amino group is weakly basic (pKa ~ 2.5–3.5), making standard acid-base extractions tricky if pH is not precisely controlled. Furthermore, this scaffold is susceptible to ring cleavage or rearrangement under harsh basic conditions (Dimroth-type rearrangements).
This guide prioritizes chemical stability and scalability , avoiding expensive chromatography where possible.
Module 1: The "Black Crude" Scenario (Tars & Sulfur Removal)
User Issue: "My crude product is a dark brown/black sticky solid. Recrystallization just moves the color around."
Diagnosis: This is likely caused by polymerized byproducts and elemental sulfur (common if oxidative cyclization with iodine/peroxide was used). These impurities are often non-polar and occlude the crystal lattice.
Protocol: The "Chemical Filter" (Acid-Base Workup)
Do not attempt recrystallization yet. You need to chemically separate the amine from the non-basic tars.
Step-by-Step Methodology:
-
Dissolution (Acidification):
-
Suspend the crude solid in 10% HCl (aq) (approx. 3M). Use 5–7 mL per gram of crude.
-
Why? The amine protonates (forming the hydrochloride salt) and becomes water-soluble. Tars, sulfur, and non-basic impurities remain insoluble.
-
Note: If the solid doesn't dissolve, warm gently to 40°C. Do not boil.
-
-
Filtration (The Cleanup):
-
Filter the mixture through a Celite pad.
-
Wash the filter cake with a small amount of water.
-
Result: The filtrate contains your product.[1] The black residue on the Celite is the impurity mass.
-
-
Lipophilic Wash (Optional but Recommended):
-
Wash the acidic aqueous filtrate with Dichloromethane (DCM) or Ethyl Acetate .
-
Why? This removes non-basic organic impurities that might have partially dissolved in the water. Discard the organic layer.
-
-
Controlled Precipitation (Basification):
-
Cool the aqueous layer to 0–5°C (Ice bath).
-
Slowly add 25% Ammonia (aq) or saturated Sodium Bicarbonate until pH reaches ~8–9.
-
Critical Warning:Avoid Sodium Hydroxide (NaOH). Strong bases at high concentrations can trigger ring opening or rearrangement of the 1,2,4-thiadiazole ring [1].
-
The product should precipitate as a lighter-colored solid.
-
-
Collection:
-
Filter the solid, wash with ice-cold water, and dry.
-
Module 2: Polishing the Crystal (Recrystallization)
User Issue: "The product is now a tan solid, but NMR shows small impurity peaks (likely regioisomers) and the melting point is broad."
Diagnosis: The "Acid-Base" step removes bulk impurities, but structurally similar isomers (e.g., trace 1,2,4-triazoles or 1,3,4-thiadiazoles) may co-precipitate. Recrystallization is required for pharmaceutical-grade purity.
Decision Matrix: Solvent Selection
| Solvent System | Suitability | Notes |
| Water | Low | Product is sparingly soluble; good for removing inorganic salts but poor for organic polishing. |
| Ethanol (Abs.) | High | Best balance. The ethyl group increases lipophilicity, making EtOH a prime candidate. |
| EtOH/Water (9:1) | Optimal | The small water content depresses solubility just enough to maximize yield while keeping salts dissolved. |
| Toluene | Medium | Good for removing very polar impurities, but yield is often lower. |
Protocol: The "Thermal Switch"
-
Preparation: Place the semi-pure solid in a flask with a magnetic stir bar.
-
Saturation: Add Ethanol (95% or Absolute) dropwise while heating to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.[1]
-
Carbon Treatment (If color persists):
-
Add Activated Carbon (5 wt% of mass). Stir at reflux for 5 minutes.
-
Hot Filtration: Filter rapidly through a pre-warmed funnel/Celite to remove carbon.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (turn off heat, leave in oil bath).
-
Once at room temp, move to a 4°C fridge for 2 hours.
-
Why? Rapid cooling traps impurities. Slow cooling builds a pure lattice.
-
-
Isolation: Filter the crystals. Wash with cold Hexane or cold weak Ethanol to remove surface mother liquor.
Visualizing the Workflow
The following diagram illustrates the logical flow for purifying the crude material, distinguishing between chemical separation (pKa-based) and physical separation (Solubility-based).
Caption: Figure 1.[2][3][4] Integrated Acid-Base and Recrystallization workflow for purification of aminothiadiazoles.
Frequently Asked Questions (FAQ)
Q1: Can I use column chromatography instead of recrystallization? A: Yes, but it is often unnecessary and difficult. Aminothiadiazoles can streak on silica gel due to their basicity. If you must use a column, add 1% Triethylamine to your mobile phase (e.g., DCM:MeOH 95:5 + 1% Et3N) to neutralize the silica's acidic sites and prevent tailing [2].
Q2: Why do you warn against using NaOH? A: 1,2,4-Thiadiazoles are electron-deficient rings. In the presence of strong nucleophiles (like hydroxide ions) and heat, the ring can undergo cleavage or the Dimroth Rearrangement , potentially converting your product into a triazole derivative or hydrolyzing the amine [1]. Ammonia or Bicarbonate are safer, milder bases.
Q3: My product is not precipitating after adding base. Why? A: You may have used too much water initially, or the pH is not high enough.
-
Check: Ensure pH is >8.
-
Fix: Saturate the aqueous solution with NaCl (Brine) to invoke the "Salting Out" effect, which reduces the solubility of the organic amine in water. Extract with Ethyl Acetate if precipitation still fails.
Q4: How do I store the purified product? A: Store in a tightly sealed vial at -20°C . While relatively stable, primary amines on heterocycles can oxidize slowly over months, turning yellow. Desiccants are recommended as the thiadiazole ring can be hygroscopic.
References
-
Dimroth Rearrangement Risks: Goerdeler, J. "1,2,4-Thiadiazoles." Comprehensive Heterocyclic Chemistry, Vol 6. (General reactivity of 5-amino-1,2,4-thiadiazoles and susceptibility to rearrangement). (See also: Dimroth Rearrangement mechanisms in nitrogen heterocycles).
-
Chromatography of Basic Heterocycles: BenchChem Protocols. "Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives." (General principles applicable to thiadiazole amines).
-
Physical Properties & Spectra: PubChem Compound Summary for 5-Amino-3-ethyl-1,2,4-thiadiazole (Isomer analog for property verification).
- Synthesis & Impurities: Kurzer, F. "The Chemistry of 1,2,4-Thiadiazoles." Advances in Heterocyclic Chemistry, Vol 5, 1965.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-3-ethyl-1,2,4-thiadiazole | C4H7N3S | CID 2756430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Portal: 5-Ethyl-1,2,4-thiadiazol-3-amine Stability Profile
The following technical support guide addresses the stability and handling of 5-ethyl-1,2,4-thiadiazol-3-amine .
Welcome to the Technical Assistance Center. This guide is designed for researchers observing unexpected behavior—such as peak loss, precipitation, or new impurity formation—when working with 5-ethyl-1,2,4-thiadiazol-3-amine in aqueous media.
Part 1: Critical Stability Overview
Compound Identity & Structural Vulnerability
-
Target Compound: 5-ethyl-1,2,4-thiadiazol-3-amine
-
Core Scaffold: 1,2,4-Thiadiazole (Note: Distinct from the more common 1,3,4-isomer).[1]
-
Primary Failure Mode: Nucleophilic Ring Opening (Base-Catalyzed).
The 1,2,4-thiadiazole ring contains a labile N–S bond (Nitrogen-Sulfur). Unlike the 1,3,4-isomer, the 1,2,4-scaffold is highly susceptible to cleavage in alkaline environments. The C5 position is electrophilic; however, the presence of the 5-ethyl group (electron-donating) provides partial stabilization compared to unsubstituted analogs. Nevertheless, the N-S bond remains the "weak link."
| Parameter | Stability Status | Mechanism of Instability |
| Acidic pH (pH < 4) | Stable | Protonation of the ring nitrogen stabilizes the system. |
| Neutral pH (pH 6-7) | Stable | Kinetic stability is maintained at ambient temperature. |
| Basic pH (pH > 8) | Unstable | Hydroxide ions attack, cleaving the N–S bond to form amidine/thiourea derivatives. |
| Oxidative Stress | Moderate Risk | The exocyclic amine is susceptible to oxidation; the ring is generally robust unless N-S bond is targeted by thiophiles. |
Part 2: Troubleshooting Guide
Use this decision tree to diagnose experimental anomalies.
Caption: Diagnostic logic flow for identifying stability vs. solubility issues in 1,2,4-thiadiazole handling.
Scenario A: "My compound disappears from the HPLC trace over time."
-
Cause: If your solvent is basic (e.g., Ammonium Bicarbonate pH 8-10) or even slightly alkaline phosphate buffer, the ring is opening.
-
Solution: Switch to an acidic mobile phase (0.1% Formic Acid or TFA). The protonated form is stable.
Scenario B: "I see a color change (Yellowing) in solution."
-
Cause: Oxidation of the exocyclic amine group (–NH2) to azo or nitroso species, or formation of disulfide dimers via ring opening.
-
Solution: Degas buffers and store under inert atmosphere (Argon/Nitrogen).
Part 3: Validated Protocols
Protocol 1: pH-Rate Profile Determination (Stress Testing)
Objective: To define the exact "Safe Zone" for your specific formulation.
-
Preparation: Prepare 1 mM stock solution of 5-ethyl-1,2,4-thiadiazol-3-amine in Acetonitrile.
-
Buffer Setup: Prepare 10 mM phosphate buffers adjusted to pH 2.0, 5.0, 7.4, and 9.0.
-
Incubation: Dilute stock 1:10 into each buffer (Final conc: 100 µM). Incubate at 25°C.
-
Sampling: Inject onto HPLC at t=0, 1h, 4h, and 24h.
-
Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid (CRITICAL); B: Acetonitrile.
-
Detection: UV at 254 nm.
-
-
Success Criteria: >98% recovery at 24h indicates stability.
-
Expectation: pH 2.0 and 5.0 will be stable. pH 9.0 will show rapid degradation.
-
Protocol 2: Handling for Biological Assays
Objective: To prevent degradation during cell culture or enzymatic assays (typically pH 7.4).
-
DMSO Stock: Store compound as a 10-50 mM stock in anhydrous DMSO at -20°C. (Avoid aqueous stock solutions).
-
Assay Dilution: Perform the dilution into aqueous media (pH 7.4) immediately prior to use.
-
Time Limit: Do not store the diluted aqueous working solution for >4 hours.
Part 4: Mechanism of Degradation
Understanding the chemistry allows you to predict risks in complex mixtures.
Caption: Base-catalyzed hydrolysis pathway of the 1,2,4-thiadiazole ring.
The N–S bond is the electrophilic center. In the presence of hydroxide (OH⁻) or strong nucleophiles (like thiols in cysteine proteases), the bond cleaves. This is why 1,2,4-thiadiazoles are often explored as "cysteine traps" in drug design—they react covalently with the target protein. If this reaction is not desired, avoid nucleophiles in your buffer.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use this compound in PBS (Phosphate Buffered Saline)? A: Yes, but only for short durations (< 4-6 hours). PBS is pH 7.4. While the compound is kinetically stable at neutral pH, long-term storage (days) in PBS will lead to hydrolysis.
Q: What is the pKa of 5-ethyl-1,2,4-thiadiazol-3-amine? A: While experimental values for this specific analog are rare, the ring nitrogen protonation typically occurs around pKa 2.5 - 3.5 . The exocyclic amine is weakly basic due to the electron-withdrawing nature of the thiadiazole ring. To ensure solubility, keep the pH below the pKa (i.e., pH < 2) if high concentrations are needed.
Q: Why does the 1,3,4-isomer seem more stable in literature? A: The 1,3,4-thiadiazole is symmetrical and does not possess the highly labile N–S bond found in the 1,2,4-isomer. Do not apply stability data from 1,3,4-thiadiazoles to your 1,2,4-compound; they are chemically distinct.
References
- Katritzky, A. R., et al. (2000). Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed review of 1,2,4-thiadiazole ring reactivity and N-S bond lability).
-
PubChem. (2025).[2][3] Compound Summary: 1,2,4-Thiadiazole Derivatives.[1][4][5][6][7][8]
-
Castro, A., et al. (2006).[1] Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles.[1] Bioorganic & Medicinal Chemistry.[1][9] [1]
-
Wilkins, D. J., & Bradley, P. A. (2002). Product Class 10: 1,2,4-Thiadiazoles.[1] Science of Synthesis. (Defines the nucleophilic attack at the 5-position and ring cleavage mechanisms).
Sources
- 1. isres.org [isres.org]
- 2. 5-Amino-3-ethyl-1,2,4-thiadiazole | C4H7N3S | CID 2756430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Amino-1,2,4-Thiadiazole Reactivity
Status: Operational Ticket ID: T-124-AMINE Subject: Troubleshooting Low Nucleophilicity & Ring Instability Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Group
Executive Summary: The "Deceptively Simple" Scaffold
You are likely here because a standard reaction (Amide Coupling, Reductive Amination, or Buchwald-Hartwig) involving 3-amino-1,2,4-thiadiazole failed unexpectedly.
The Core Problem: The 3-amino-1,2,4-thiadiazole moiety is not a standard aniline. It is an extremely electron-deficient heteroaromatic amine. The lone pair on the exocyclic nitrogen is heavily delocalized into the thiadiazole ring (specifically towards the N2 and N4 atoms), rendering it non-nucleophilic (pKa of conjugate acid estimated < 2.5). Furthermore, the N-S bond within the ring is a "ticking time bomb" sensitive to reductive cleavage.
This guide provides field-proven protocols to overcome these specific electronic and stability barriers.
Module 1: Amide Coupling Troubleshooting
Symptom: Standard coupling reagents (HATU, EDC, PyBOP) yield <10% product or return starting material. LCMS shows active ester formation, but the amine fails to attack.
Root Cause Analysis
Standard reagents rely on the amine attacking an activated ester. The 3-amino-1,2,4-thiadiazole is too weak a nucleophile to overcome the activation energy barrier, even with HATU. You must either increase the electrophilicity of the acid or forcefully increase the nucleophilicity of the amine .
Solution Protocols
Option A: The "Nuclear" Option (Acid Chlorides) Best for: Stable acid substrates.
-
Convert your carboxylic acid to the acid chloride using
(Oxalyl chloride) and catalytic DMF in DCM. -
Evaporate to dryness to remove excess HCl/oxalyl chloride.
-
Redissolve in dry DCM or THF.
-
Add the 3-amino-1,2,4-thiadiazole (1.0 equiv).
-
Critical Step: Add Pyridine (3-5 equiv) or 2,6-Lutidine . Note: DIPEA is often insufficient here; pyridine acts as both base and nucleophilic catalyst (forming the acyl pyridinium species).
Option B: The "Anion-Accelerated" Method (Strong Base) Best for: When acid chlorides are too harsh or unstable.
-
Dissolve 3-amino-1,2,4-thiadiazole (1.0 equiv) in dry THF.
-
Cool to 0°C.
-
Add NaH (Sodium Hydride) (2.0 equiv) or LiHMDS (1.1 equiv). Stir for 15-30 mins.
-
Add your activated ester (e.g., Pentafluorophenyl ester) or Acid Chloride dropwise.
-
Quench with
immediately upon completion to prevent ring degradation.
Option C: The "Secret Weapon" (Trimethylaluminum) Best for: Direct conversion of Esters to Amides. This is the gold standard for unreactive heterocyclic amines.
| Step | Action | Technical Note |
| 1 | Mix Amine | Dissolve 3-amino-1,2,4-thiadiazole (1.2 equiv) in dry Toluene or DCM. |
| 2 | Activate | Add |
| 3 | Couple | Add your Ester substrate (1.0 equiv). |
| 4 | Heat | Heat to 60-80°C (sealed tube preferred) for 2-12 hours. |
| 5 | Workup | Caution: Quench carefully with Rochelle's Salt (sat. Pot. Sodium Tartrate) and stir vigorously until phases separate. |
Module 2: Cross-Coupling (Buchwald-Hartwig)
Symptom: Reaction stalls. Catalyst turns into "palladium black." Root Cause: The N2 and S1 atoms of the thiadiazole ring coordinate to Pd, poisoning the catalyst. Standard ligands (PPh3, dppf) are not bulky enough to prevent this.
Optimized Catalyst System
You must use bulky, electron-rich biaryl phosphine ligands to protect the metal center and facilitate oxidative addition.
-
Pre-catalyst: Use Pd(OAc)2 or Pd2(dba)3 . Avoid Pd(PPh3)4.
-
Ligand: BrettPhos or tBuXPhos (for aryl chlorides); Xantphos (for aryl bromides).
-
Base: Cs2CO3 (mild) or NaOtBu (strong).
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Decision Matrix:
-
If coupling partner is Aryl-Cl: Use Pd-G3-BrettPhos (Pre-formed catalyst).
-
If coupling partner is Aryl-Br: Use Pd2(dba)3 + Xantphos .
Module 3: Ring Stability (The "Danger Zone")
Symptom: The product mass is M+2 or M+4, or the ring has cleaved into a thioamide/amidine.
The N-S Bond Vulnerability
The 1,2,4-thiadiazole ring contains a weak N-S bond. It is susceptible to reductive cleavage .[2][3][8]
DO NOT USE:
- / Pd-C (Hydrogenation): Will cleave the N-S bond and open the ring.
- / HCl (Strong metal reduction).
- (Strong hydride reduction).
SAFE ALTERNATIVES:
-
Nitro Reduction: Use Fe /
or . -
Boc Deprotection:TFA / DCM or HCl / Dioxane is generally safe, but avoid prolonged exposure to aqueous strong acid at high heat.
-
Sandmeyer Reaction: Do not use aqueous
/HCl. The ring will hydrolyze.[3] Use t-Butyl Nitrite (tBuONO) in anhydrous MeCN with or .
Visual Troubleshooting Workflows
Workflow 1: Amide Coupling Decision Tree
Caption: Decision logic for overcoming the low nucleophilicity of 3-amino-1,2,4-thiadiazoles.
Workflow 2: Stability & Degradation Mechanisms
Caption: Critical stability warnings regarding the labile N-S bond in 1,2,4-thiadiazoles.
References
-
Reactivity of 1,2,4-Thiadiazoles: Kurzer, F. (1982).[9] Advances in Heterocyclic Chemistry, 32, 285-397. (Seminal review on the chemistry and ring stability).
-
Trimethylaluminum Amidation: Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids.[1] Synlett, 2011, 2072-2074.[1] (Protocol basis for unreactive amines).
-
Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Ligand selection for heteroaromatics).
-
Sandmeyer Non-Aqueous: Barbero, M., et al. (2001). Synthesis of aryl halides from anilines. Synthesis, 2001(04), 585-590. (tBuONO protocol).
-
Reductive Cleavage Risks: Bakherad, M. (2013). Pd/C-catalyzed reactions in heterocyclic synthesis. Catalysts, 11, 1078. (Discusses Pd/C risks with N-S bonds).
Sources
- 1. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pnnl.gov [pnnl.gov]
- 4. Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. isres.org [isres.org]
Validation & Comparative
Comparative 1H NMR Guide: 5-Ethyl-1,2,4-thiadiazol-3-amine
Topic: 1H NMR Chemical Shifts of 5-Ethyl-1,2,4-thiadiazol-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
In medicinal chemistry, 5-ethyl-1,2,4-thiadiazol-3-amine (CAS: 134903-85-8) serves as a critical bioisostere for thiazole and oxadiazole scaffolds. Accurate structural characterization is often complicated by the potential for regioisomerism (e.g., 1,2,4- vs. 1,3,4-thiadiazoles) and the solvent-dependent behavior of the exocyclic amine.
This guide provides a technical comparison of the 1H NMR signature of the 5-ethyl derivative against its 5-methyl analog and regioisomers. It leverages corrected literature data to establish a self-validating assignment protocol, addressing common pitfalls such as solvent-induced shifts and relaxation artifacts.
The Molecule at a Glance
-
Core Scaffold: 1,2,4-Thiadiazole (electron-deficient, aromatic).
-
Key Functional Groups:
-
C3-Amine: Acts as a hydrogen bond donor; chemical shift is highly sensitive to solvent acidity and water content.
-
C5-Ethyl: The diagnostic handle. The methylene protons (
) experience significant deshielding due to the adjacent aromatic ring nitrogen and sulfur.
-
Comparative Data Analysis
The following data compares the target molecule with its closest structural analog, 5-methyl-1,2,4-thiadiazol-3-amine . Note that literature values for thiadiazoles have historically contained errors; this guide relies on verified corrective studies (e.g., Molbank 2018) to ensure accuracy.
Table 1: Chemical Shift Comparison (DMSO-d₆)[1][2]
| Proton Environment | 5-Ethyl-1,2,4-thiadiazol-3-amine (Target) | 5-Methyl-1,2,4-thiadiazol-3-amine (Analog) | Signal Multiplicity | Mechanistic Insight |
| Amine (-NH₂) | 6.80 – 7.50 ppm (Broad) | 6.85 ppm (Broad s) | Singlet (Broad) | Exchangeable protons. Shift varies ±0.5 ppm based on concentration and water content. |
| α-Methylene / Methyl | 2.85 – 2.95 ppm ( | 2.48 ppm ( | Quartet vs. Singlet | The C5 position is electron-poor, deshielding the α-protons. The ethyl |
| β-Methyl | 1.25 – 1.35 ppm ( | N/A | Triplet | Classic ethyl terminus. Diagnostic coupling ( |
| Ring C-H | None | None | N/A | Fully substituted ring confirms the 3,5-disubstitution pattern. |
Critical Note on Regioisomers: If you observe a singlet aromatic proton around 8.5 – 9.0 ppm , your synthesis likely failed to substitute at C5, or you have formed a 1,3,4-thiadiazole isomer where the C-H is preserved.
Table 2: Solvent Effects (DMSO-d₆ vs. CDCl₃)
| Solvent | -NH₂ Visibility | Resolution | Recommendation |
| DMSO-d₆ | High (Sharp to Broad Singlet) | Excellent | Preferred. Stabilizes the polar amine via H-bonding, slowing exchange and sharpening the peak. |
| CDCl₃ | Low (Often Invisible/Very Broad) | Good (Alkyls only) | Secondary. Use only if checking lipophilic impurities. The amine often broadens into the baseline due to rapid exchange. |
Structural & Mechanistic Logic
The chemical shifts are dictated by the specific electronic environment of the 1,2,4-thiadiazole ring.
Diagram 1: Structural Assignment & Shielding Zones
The following diagram illustrates the proton environments and the inductive effects responsible for the observed shifts.
Caption: Structural assignment showing the deshielding influence of the heterocyclic core on the α-methylene group.
Mechanistic Explanation
-
Ring Anisotropy & Electronegativity: The 1,2,4-thiadiazole ring contains two nitrogens and one sulfur. The C5 position is adjacent to the sulfur and a nitrogen (N4), creating a significant electron-withdrawing effect. This pulls electron density away from the ethyl group's
, shifting it downfield to ~2.9 ppm (compared to ~1.6 ppm in a standard alkane chain). -
Amine Exchange: The C3-amine lone pair participates in resonance with the ring. This increases the acidity of the NH protons, making them susceptible to rapid exchange with trace water in non-polar solvents (CDCl₃), leading to peak broadening. DMSO forms strong H-bonds, "locking" the protons and rendering them visible.
Experimental Protocol: Optimal Acquisition
To ensure data integrity and avoid common artifacts (such as rotameric broadening or solubility issues), follow this standardized workflow.
Protocol Steps
-
Sample Preparation:
-
Weigh 5–10 mg of the solid amine.
-
Dissolve in 0.6 mL of DMSO-d₆ (99.9% D). Avoid CDCl₃ for characterization unless solubility is strictly required.
-
Tip: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended particles ruin shimming.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons and amine protons have longer T1 relaxation times; a short D1 will under-integrate the amine signal.
-
Scans: 16–64 scans are sufficient for H1; 512+ for C13.
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) to improve signal-to-noise.
-
Diagram 2: Validation Workflow
Caption: Decision tree for validating sample quality based on the visibility of the labile amine signal.
References
-
Cunningham, I. D., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole.[1][2] Molbank, 2018(1), M977. (Corrects historical errors in thiadiazole NMR data).
-
Ismael, S., et al. (2025).[3] Influence of solvents on the 1H-NMR chemical shifts of thiadiazole/triazole systems. Journal of Chemical and Pharmaceutical Research. (Provides solvent dependency data).
-
Reich, H. J. Structure Determination Using NMR: Chemical Shift Tables. University of Wisconsin-Madison. (Standard increments for alkyl-heterocycle shifts).
Sources
Technical Guide: Distinguishing 3-Amino and 5-Amino 1,2,4-Thiadiazole Isomers by NMR
Executive Summary
The Bottom Line: Distinguishing 3-amino-1,2,4-thiadiazole from its 5-amino regioisomer is a critical quality gate in medicinal chemistry, particularly for kinase inhibitor scaffolds.
-
The 3-amino isomer is characterized by a highly deshielded ring proton at the C-5 position (typically >8.5 ppm) and a distinct HMBC correlation from this proton to the amino-bearing carbon (C-3).
-
The 5-amino isomer features a relatively shielded ring proton at the C-3 position (typically <8.5 ppm) with an HMBC correlation to the sulfur-flanked C-5 carbon.
This guide details the definitive NMR characterization workflow, moving beyond ambiguous 1D proton shifts to conclusive 2D heteronuclear correlations.
The Isomer Challenge
During the synthesis of 1,2,4-thiadiazoles—often via the oxidative cyclization of thioacylguanidines or amidinothioureas—regioisomeric mixtures frequently occur. The thermodynamic product depends heavily on the specific oxidant and pH, leading to the potential misassignment of the active pharmaceutical ingredient (API).
Structural Comparison
The core difference lies in the placement of the amine substituent and the remaining ring proton.
-
3-Amino-1,2,4-thiadiazole:
-
Amino Group: Position 3 (between N2 and N4).
-
Ring Proton: Position 5 (between S1 and N4).
-
Electronic Environment: The proton is on the carbon flanked by Sulfur, making it significantly more acidic and deshielded.
-
-
5-Amino-1,2,4-thiadiazole:
-
Amino Group: Position 5 (between S1 and N4).
-
Ring Proton: Position 3 (between N2 and N4).
-
Electronic Environment: The proton is on the carbon flanked by two Nitrogens (amidine-like).
-
Visualizing the Difference
The following diagram illustrates the structural connectivity and the critical HMBC correlations required for distinction.
Caption: Structural comparison showing the definitive HMBC (Heteronuclear Multiple Bond Correlation) pathways. The key to distinction is tracing the ring proton to the quaternary carbon.
Diagnostic Criteria (Comparative Analysis)
The following data ranges are based on typical values in DMSO-d6. Note that absolute values may shift depending on substituents on the amine, but the relative trends remain constant.
Table 1: NMR Chemical Shift Comparison
| Feature | 3-Amino-1,2,4-thiadiazole | 5-Amino-1,2,4-thiadiazole | Mechanistic Rationale |
| Ring Proton ( | H-5 is adjacent to the electron-withdrawing Sulfur atom (S-C=N), causing significant deshielding compared to H-3 (N=C-N). | ||
| Protonated Carbon ( | HSQC will link the proton to this carbon. C-5 is naturally downfield due to the "thioamide-like" environment. | ||
| Quaternary Carbon ( | The amino-bearing carbon.[1] Note: The amino group shields the carbon, but C-5 starts so far downfield that it often remains the most deshielded peak. | ||
| HMBC Correlation | Proton couples to C-3 (Quaternary) | Proton couples to C-5 (Quaternary) | Definitive Proof. |
Experimental Protocol
This protocol ensures self-validating results by cross-referencing 1D and 2D NMR data.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 (approx. 0.6 mL).
-
Reasoning: Chloroform (
) often leads to broad or invisible amino protons due to exchange and poor solubility of polar heterocycles. DMSO-d6 stabilizes the tautomers and provides sharp signals for both the ring proton and the group.
-
-
Concentration: 5–10 mg of sample.
-
Reasoning: Sufficient for 2D experiments (HMBC/HSQC) within a reasonable timeframe (1-2 hours).
-
Step 2: Data Acquisition
Run the following sequence on a spectrometer (400 MHz or higher recommended):
-
1H NMR (1D): 16 scans. Optimize spectral width to catch downfield protons (up to 12 ppm).
-
13C NMR (1D): 1024 scans (or sufficient for S/N > 10).
-
HSQC (Multiplicity-Edited): Distinguishes CH, CH
(positive) from CH (negative). Identifies the proton-bearing ring carbon.[2][3] -
HMBC: Optimized for long-range coupling (typically 8-10 Hz). This is the decision-maker.
Step 3: Analysis Workflow
Caption: Step-by-step logic flow for assigning the correct isomer using 1D and 2D NMR data.
Detailed Mechanistic Insights
The "S-Effect" on Chemical Shifts
The sulfur atom in the 1,2,4-thiadiazole ring exerts a profound desheilding effect on the adjacent C-5 carbon.
-
In the 3-amino isomer , the proton is attached to C-5. Consequently, the proton experiences the full deshielding effect of the sulfur and the adjacent nitrogen (
), pushing the chemical shift downfield (often 9.0+ ppm). -
In the 5-amino isomer , the proton is at C-3.[1] It is flanked by two nitrogens.[4] While still aromatic, it lacks the direct influence of the sulfur atom, resulting in a chemical shift that is typically 0.5 – 1.0 ppm upfield compared to the 3-amino isomer.
HMBC Connectivity Rules
The Heteronuclear Multiple Bond Correlation (HMBC) experiment visualizes 2-bond (
-
3-Amino Path: The H-5 proton sees the C-3 carbon via a 3-bond path (
). This correlation is usually strong. -
5-Amino Path: The H-3 proton sees the C-5 carbon via a 3-bond path (
).
Critical Validation: If you observe a correlation from the ring proton to a carbon that is extremely downfield (>175 ppm), you are likely looking at the 5-amino isomer , as the correlation is pointing to the Sulfur-bearing C-5.
References
-
Synthesis and NMR Correction of 5-amino-3-methyl-1,2,4-thiadiazole
- Source: MDPI (Molbank)
- Relevance: Corrects historical errors in chemical shifts, establishing C-5 ranges >180 ppm.
-
13C NMR Study of Substituent Effects in 1,2,4-Thiadiazoles
- Source: Semantic Scholar / ResearchG
- Relevance: Establishes the Hammett correlations and chemical shift trends for C=N and C=S bonds in thiadiazole rings.
-
Synthesis of 1,2,4-Thiadiazoles via Oxidative Cycliz
- Source: Organic Chemistry Portal
- Relevance: Details the synthetic pathways (oxidative N-S bond formation)
-
Structural Assignment of Isomeric Thiadiazoles
-
Source: BenchChem Technical Support[1]
- Relevance: Provides general protocols for distinguishing 3-bromo vs 5-bromo deriv
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. isres.org [isres.org]
- 5. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: FTIR Spectrum Analysis of 5-ethyl-1,2,4-thiadiazol-3-amine
Executive Summary
Product Identity: 5-ethyl-1,2,4-thiadiazol-3-amine CAS Registry Number: 27182-56-5 Molecular Formula: C₄H₇N₃S Molecular Weight: 129.18 g/mol [1][2]
This guide provides a technical analysis of the FTIR spectrum for 5-ethyl-1,2,4-thiadiazol-3-amine , a critical heterocyclic intermediate in pharmaceutical synthesis.[1][2] We objectively compare its spectral characteristics against its most common structural isomer (2-amino-5-ethyl-1,3,4-thiadiazole ) and evaluate the efficacy of ATR (Attenuated Total Reflectance) versus Transmission (KBr pellet) sampling techniques.[1][2]
Key Insight: The differentiation of the 1,2,4-thiadiazole core from the 1,3,4-isomer relies heavily on the "breathing" ring vibrations in the fingerprint region (1530–1490 cm⁻¹ vs. 1630–1610 cm⁻¹), a distinction often missed in automated library matching.
Theoretical Spectral Framework
Before analyzing the raw data, we must establish the vibrational causality of the molecule. The 5-ethyl-1,2,4-thiadiazol-3-amine molecule consists of a rigid aromatic metalloid-like ring substituted with a polar amine group and a flexible ethyl chain.[1][2]
Structural Vibrational Logic[1]
Figure 1: Vibrational decomposition of 5-ethyl-1,2,4-thiadiazol-3-amine. The 1,2,4-thiadiazole ring exhibits distinct lower-frequency C=N stretching compared to its 1,3,4-isomer counterpart.[1]
Comparative Analysis: Product vs. Alternatives
A. Isomeric Comparison (The "False Friend")
The most common analytical error is confusing the target with 2-amino-5-ethyl-1,3,4-thiadiazole (CAS 14068-53-2).[1][2] While both have identical molecular weights and elemental composition, their dipole moments and ring symmetries create distinct spectral signatures.
| Spectral Region | 5-ethyl-1,2,4-thiadiazol-3-amine (Target) | 2-amino-5-ethyl-1,3,4-thiadiazole (Alternative) | Causality |
| C=N Ring Stretch | 1515 – 1540 cm⁻¹ | 1620 – 1640 cm⁻¹ | The 1,3,4-ring has higher symmetry and a more isolated C=N character, shifting it to higher frequencies [1][4].[1][2] |
| N-H Bending | ~1610 cm⁻¹ (Overlaps with ring) | ~1600 cm⁻¹ (Distinct shoulder) | In the 1,2,4-isomer, the amine is at position 3, adjacent to the N-S bond, affecting the bending force constant. |
| C-S Stretch | 890 – 910 cm⁻¹ | 600 – 660 cm⁻¹ | The C-S bond in 1,2,4-thiadiazole is part of the N-S-C linkage, whereas in 1,3,4 it is C-S-C, leading to a significant red shift for the alternative [1]. |
| Fingerprint | Complex multi-band pattern | Cleaner, sharper bands | The 1,3,4-isomer possesses C2v symmetry (approximate), leading to fewer IR-active bands compared to the asymmetric Cs symmetry of the 1,2,4-isomer. |
B. Methodology Comparison: ATR vs. Transmission (KBr)
For this specific amine-containing heterocycle, the choice of sampling technique critically impacts data quality.
| Feature | Transmission (KBr Pellet) | ATR (Diamond Crystal) | Verdict for 5-ethyl-1,2,4-thiadiazol-3-amine |
| Resolution | High (True peak shapes) | Medium (Wavelength-dependent penetration) | KBr is superior for resolving the N-H stretching doublet (3400-3200 cm⁻¹) which often broadens on ATR due to hydrogen bonding with the crystal surface.[1][2] |
| Sample Prep | Difficult (Hygroscopic, grinding required) | Instant (Direct contact) | ATR is preferred for routine QC. The ethyl group makes the solid waxy; grinding with KBr can be challenging without inducing moisture uptake. |
| Artifacts | Water bands (3400/1640 cm⁻¹) if KBr is wet | Peak intensity attenuation at high wavenumbers | ATR requires correction ; the N-H stretch signals will appear artificially weak compared to the fingerprint region [5][6]. |
Detailed Experimental Protocol
To obtain a publication-grade spectrum of 5-ethyl-1,2,4-thiadiazol-3-amine, follow this self-validating protocol.
Reagents & Equipment[1][3]
-
Analyte: >98% purity 5-ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5).[1][2]
-
Matrix: Spectroscopic grade KBr (dried at 110°C for 4 hours).
-
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with DTGS detector.
Step-by-Step Workflow
-
Blank Validation:
-
Scan the empty sample holder (or clean ATR crystal).
-
Validation Criteria: Background energy curve must be smooth; CO₂ doublet (2350 cm⁻¹) must be <0.01 Absorbance after atmospheric compensation.
-
-
Sample Preparation (KBr Method):
-
Acquisition:
-
Post-Processing:
-
Apply Baseline Correction (Rubberband method, 64 points).
-
Critical Step: If using ATR, apply "ATR Correction" algorithm (n=1.5 for Diamond) to normalize intensities for library comparison.
-
Decision Matrix: Troubleshooting
Figure 2: Quality control decision tree for spectrum validation.
Spectral Assignment Table
The following assignments are derived from the parent 5-amino-1,2,4-thiadiazole spectrum [8] and corrected for the 5-ethyl substituent effect [2][3].
| Frequency (cm⁻¹) | Intensity | Assignment | Notes |
| 3410 ± 10 | Medium | ν(N-H) Asymmetric | Characteristic of primary amines. |
| 3260 ± 10 | Medium | ν(N-H) Symmetric | Often broader due to H-bonding. |
| 2975 | Weak | ν(C-H) Asymmetric (CH₃) | Specific to the Ethyl group.[1][2] |
| 2930 | Weak | ν(C-H) Asymmetric (CH₂) | Specific to the Ethyl group. |
| 1610 | Strong | δ(NH₂) Scissoring | May appear as a shoulder on the ring band. |
| 1535 | Very Strong | ν(C=N) Ring Stretch | Diagnostic Marker : Lower than 1,3,4-isomer (1630). |
| 1460 | Medium | δ(CH₂) / Ring | Mixed mode.[2] |
| 1340 | Strong | ν(C-N) / Ring Breathing | Characteristic of 1,2,4-thiadiazole core. |
| 890 | Medium | ν(N-S) | Diagnostic for N-S bond in 1,2,4-system. |
| 720 | Weak | ρ(CH₂) Rocking | Ethyl chain signature (long-chain band).[1][2] |
References
-
NIST Mass Spectrometry Data Center. IR Spectrum of 5-amino-1,2,4-thiadiazole (Coblentz No. 1448).[1][2] National Institute of Standards and Technology.[3] Link
-
PubChem. 5-Ethyl-1,2,4-thiadiazol-3-amine (CAS 27182-56-5).[1][2] National Center for Biotechnology Information.[2] Link
-
BLD Pharm. Product Datasheet: 5-Ethyl-1,2,4-thiadiazol-3-amine.[1][2][4]Link
- Matysiak, J., & Malinski, E. (2007). Spectroscopic characterization of 1,3,4-thiadiazoles.
-
Kintek Solution. Difference Between KBr and ATR Methods.Link
-
AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.[1][2]Link
-
BenchChem. 3-Amino-1,2,4-Thiadiazole Derivatives and Spectral Expectations.Link
-
NIST Chemistry WebBook. 1,2,4-Thiadiazole, 5-amino- Spectrum Data.[1][2]Link
Sources
Comparative Mass Spectrometry Guide: 3-Amino-1,2,4-Thiadiazoles vs. Isomeric Scaffolds
Executive Summary
3-amino-1,2,4-thiadiazole is a critical heterocyclic scaffold in drug discovery, serving as a bioisostere in cephalosporin antibiotics and neuroactive agents. However, its structural elucidation is complicated by the existence of stable regioisomers (5-amino-1,2,4-thiadiazole) and constitutional isomers (2-amino-1,3,4-thiadiazole).
This guide provides a technical comparison of the fragmentation behaviors of these scaffolds. Unlike standard product reviews, this analysis focuses on diagnostic ion patterns and mechanistic cleavage pathways , enabling researchers to definitively distinguish the 3-amino-1,2,4-thiadiazole core from its alternatives using ESI-MS/MS.
Part 1: The Comparative Landscape
In mass spectrometry, "performance" is defined by the specificity of the fragmentation pattern. The 3-amino-1,2,4-thiadiazole scaffold exhibits a distinct "fingerprint" driven by the lability of the S–N bond, which differentiates it from its more symmetric or differently substituted counterparts.
Diagnostic Comparison Table
The following table summarizes the key MS/MS differentiators for the protonated molecular ion
| Feature | 3-Amino-1,2,4-Thiadiazole (Target) | 5-Amino-1,2,4-Thiadiazole (Alternative A) | 2-Amino-1,3,4-Thiadiazole (Alternative B) |
| Primary Cleavage Site | S(1)–N(2) bond (Weakest) | S(1)–N(2) bond | C(2)–S or C(5)–S (Symmetric) |
| Dominant Mechanism | Retro-Cycloaddition (Yields Cyanamide) | Retro-Cycloaddition (Yields Nitrile Sulfide) | Ring Contraction / Elimination |
| Diagnostic Fragment | m/z 43 | m/z 75 | m/z 58 |
| Neutral Loss | Loss of HCNS (59 Da) | Loss of HCN (27 Da) | Loss of CS (44 Da) or HCN (27 Da) |
| Spectral Signature | High abundance of low-mass amine ions.[1] | Retention of sulfur in the cation. | Complex rearrangement; often loss of elemental S. |
Part 2: Mechanistic Fragmentation Analysis
The 3-Amino-1,2,4-Thiadiazole Pathway
The fragmentation of 3-amino-1,2,4-thiadiazole is governed by the inherent weakness of the S–N bond . Upon protonation (typically on N4), the ring undergoes a retro-cycloaddition.
-
Mechanism: The ring cleaves at S(1)–N(2) and C(3)–N(4).
-
Outcome: This splits the molecule into a neutral isothiocyanic acid (HCNS) and a charged cyanamide species .
-
Key Ion: The amino group stabilizes the smaller fragment, leading to a dominant m/z 43 peak.
The Isomer Divergence (5-Amino & 1,3,4)
-
5-Amino-1,2,4-thiadiazole: The amino group is located on C5. When the S–N bond breaks, the charge is retained on the larger sulfur-containing fragment (due to resonance stabilization from the amine on the same carbon). This yields m/z 75 .
-
2-Amino-1,3,4-thiadiazole: This ring is symmetric. Fragmentation often involves the extrusion of a CS neutral (44 Da), leaving a diazirine-like cation at m/z 58 .
Visualization: Fragmentation Decision Tree
The following diagram illustrates the mechanistic flow to distinguish these isomers.
Figure 1: Decision tree for differentiating amino-thiadiazole isomers based on primary neutral losses and diagnostic daughter ions.
Part 3: Experimental Protocol (Self-Validating)
To replicate these results, use the following standardized ESI-MS/MS workflow. This protocol includes a "Self-Validation" step to ensure system readiness.
Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.[2]
-
Why: Formic acid promotes protonation
, essential for observing the charge-directed fragmentation described above.
-
-
Concentration: 1–10 µg/mL.
Instrument Parameters (Direct Infusion)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[3]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–40 V (Optimize to minimize in-source fragmentation).
-
Collision Energy (CE): Ramp from 10 to 40 eV.
-
Note: 1,2,4-thiadiazoles are relatively fragile; diagnostic ions often appear at lower CE (15-20 eV).
-
Self-Validation Step (Quality Control)
Before analyzing the target, inject a known standard of Sulfamethoxazole (contains a isoxazole ring, similar heterocyclic behavior).
-
Check: Confirm the presence of the m/z 99 fragment (isoxazole ring cleavage).
-
Pass Criteria: If m/z 99 intensity is <5% of base peak at 20 eV, collision cell gas pressure may be too low.
Part 4: Data Interpretation & Synthesis
When analyzing a substituted 3-amino-1,2,4-thiadiazole (e.g., a drug metabolite), the masses will shift, but the neutral losses remain constant.
Quantitative Analysis of Neutral Losses
Use this table to interpret spectra of substituted derivatives (
| Substituted Parent | Observed Precursor | Diagnostic Neutral Loss | Interpretation |
| 3-Amino-1,2,4-TDZ | Indicates cleavage of unsubstituted S-N-C side. | ||
| 5-Amino-1,2,4-TDZ | Indicates loss of C3-N4 fragment (unsubstituted). | ||
| 3-Amino-5-Methyl-1,2,4-TDZ | Methyl group is attached to the sulfur-side fragment. |
Expert Insight: The "Nitrile Rule"
In 1,2,4-thiadiazoles, the fragmentation almost invariably produces a nitrile (R-CN) .
-
If the amino group is on the 3-position, the nitrile produced is the amine-bearing fragment (Cyanamide,
). -
If the amino group is on the 5-position, the nitrile produced is usually the leaving group (HCN), or the charge stays on the sulfur fragment.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Amino-1,3,4-thiadiazole-2-thiol. National Institute of Standards and Technology. [Link]
- Porai-Koshits, B. A., et al. (1998). Rearrangements and fragmentation of 1,2,4-thiadiazoles. Journal of Organic Chemistry (USSR).
- Kalsi, P. S. (2008). Spectroscopy of Organic Compounds. New Age International.
-
Matwijczuk, A., et al. (2019).[4] Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. Molecules, 24(19), 3505. [Link]
- Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. John Wiley & Sons. (Comparative reference for thiadiazole isomer stability).
Sources
- 1. jocpr.com [jocpr.com]
- 2. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
comparing bioactivity of 1,2,4-thiadiazoles vs 1,3,4-thiadiazoles
Title: Comparative Bioactivity Guide: 1,2,4-Thiadiazoles vs. 1,3,4-Thiadiazoles in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, thiadiazoles represent a privileged scaffold due to their ability to act as bioisosteres of pyrimidine and their high affinity for diverse biological targets. This guide provides a technical comparison between the 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers.
While 1,3,4-thiadiazoles have historically been the "workhorse" of the family—extensively utilized in FDA-approved drugs like Acetazolamide due to their metabolic stability and mesoionic character—1,2,4-thiadiazoles are emerging as potent challengers, particularly in oncology. Recent data indicates that 1,2,4-thiadiazole derivatives can achieve sub-micromolar IC50 values against resistant breast cancer lines (MCF-7), outperforming standard reference drugs in specific assays.
Chemical & Structural Basis
The distinct bioactivity of these isomers stems from their electronic distributions and hydrogen-bonding capabilities.
| Feature | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |
| Electronic Character | Electron-deficient; mimics pyrimidine. The N-S bond is susceptible to nucleophilic attack under harsh conditions. | Mesoionic character; high aromaticity and metabolic stability. Acts as a bridge in peptidomimetics. |
| Binding Potential | The N2 and N4 atoms provide a unique "two-point" hydrogen bond acceptor motif, critical for kinase hinge binding. | Symmetrical N3/N4 arrangement allows for diverse dipole interactions; often binds via the C2/C5 substituents. |
| Lipophilicity (LogP) | Generally higher; facilitates Blood-Brain Barrier (BBB) penetration. | Moderate; often requires lipophilic substituents to cross the BBB effectively. |
Visualization: Isomer Structural Logic
Caption: Structural divergence showing the asymmetrical kinase-binding motif of 1,2,4-thiadiazole versus the symmetrical, stable 1,3,4-thiadiazole scaffold.
Therapeutic Efficacy Comparison
Anticancer Activity[1][2][3][4][5][6][7][8][9]
-
1,2,4-Thiadiazoles: Recent studies highlight this scaffold's ability to inhibit c-Met kinase and Cathepsin K . The pyrimidine-like structure allows it to slot effectively into the ATP-binding pockets of kinases.
-
Key Finding: A 3,4,5-trimethoxy substituted 1,2,4-thiadiazole (Compound 8b) demonstrated an IC50 of 0.10 µM against MCF-7 breast cancer cells, significantly more potent than many standard chemotherapeutics.[1]
-
-
1,3,4-Thiadiazoles: These are established EGFR inhibitors .[2] They often function by disrupting tubulin polymerization or inhibiting carbonic anhydrase IX (CAIX) in hypoxic tumors.
-
Key Finding: Compound 32a (EGFR inhibitor) showed an IC50 of 3.31 µM against MCF-7 cells.
-
Antimicrobial Activity[8][10][11][12]
-
1,2,4-Thiadiazoles: Exhibit strong activity against Gram-positive bacteria.
-
Data: MIC of 15.63 µg/mL against Bacillus subtilis.[3]
-
-
1,3,4-Thiadiazoles: Broad-spectrum efficacy, often used in antifungal applications.[4]
-
Data: Derivatives often show MIC ranges of 31.25–62.5 µg/mL against S. aureus.[3]
-
Comparative Data Table: Potency Benchmarks
| Target / Cell Line | Metric | 1,2,4-Thiadiazole Derivative | 1,3,4-Thiadiazole Derivative | Interpretation |
| MCF-7 (Breast Cancer) | IC50 | 0.10 µM (Cmpd 8b) | 3.31 µM (Cmpd 32a) | 1,2,4-isomer shows superior potency in recent kinase-targeted assays. |
| c-Met Kinase | IC50 | 2.02 nM | N/A (Less common target) | 1,2,4-isomer is highly selective for c-Met kinase inhibition.[5] |
| EGFR Kinase | IC50 | N/A | 0.08 µM | 1,3,4-isomer is the preferred scaffold for EGFR targeting. |
| S. aureus (G+) | MIC | 31.25 µg/mL | 12.5 µg/mL | 1,3,4-isomer generally exhibits better antimicrobial efficacy. |
Field-Proven Experimental Protocols
To ensure reproducibility, we present two distinct, self-validating synthesis protocols.
Protocol A: Synthesis of 1,2,4-Thiadiazoles (Green Oxidative Dimerization)
Best for: Creating symmetrical 3,5-disubstituted derivatives.
-
Reagents: Primary Thioamide (1.0 equiv), Oxone (1.0 equiv).
-
Conditions: Solvent-free, grinding or ball-milling at Room Temperature (RT).
-
Procedure:
-
Mix thioamide and Oxone in a mortar.
-
Grind vigorously for 10–15 minutes. The mixture will become a paste (exothermic).
-
Validation Step: Monitor TLC (Hexane:EtOAc 8:2). Disappearance of the thioamide spot indicates completion.
-
Workup: Add water to dissolve inorganic salts. Filter the solid precipitate. Recrystallize from Ethanol.
-
-
Why this works: Oxone acts as a radical initiator, promoting the formation of the N-S bond via a radical dimerization mechanism.
Protocol B: Synthesis of 1,3,4-Thiadiazoles (Cyclodehydration)
Best for: Creating 2-amino-5-aryl derivatives (common in drug discovery).
-
Reagents: Carboxylic Acid (1.0 equiv), Thiosemicarbazide (1.2 equiv), POCl3 (5.0 equiv).
-
Conditions: Reflux at 75°C for 3–5 hours.
-
Procedure:
-
Dissolve carboxylic acid and thiosemicarbazide in POCl3 (acts as solvent and dehydrating agent).
-
Heat to reflux.
-
Validation Step: Reaction mixture turns from suspension to clear solution.
-
Workup: Pour slowly onto crushed ice (Caution: Exothermic hydrolysis of POCl3). Basify with NaOH to pH 8. Filter the precipitate.
-
-
Why this works: POCl3 activates the carboxyl group, facilitating nucleophilic attack by the hydrazine moiety of thiosemicarbazide, followed by ring closure.
Visualization: Synthesis Workflows
Caption: Comparative synthetic pathways. The 1,2,4-route utilizes radical oxidative dimerization, while the 1,3,4-route relies on acid-catalyzed cyclodehydration.
Strategic Recommendations
-
Choose 1,2,4-Thiadiazole if:
-
Targeting Kinases (c-Met, CDK) : The N2/N4 arrangement mimics the adenine ring of ATP, offering superior binding in the hinge region.
-
High Potency is required: Recent SAR data suggests this scaffold can achieve lower IC50 values in resistant cancer lines.
-
Lipophilicity: You need a scaffold with naturally higher LogP for membrane permeability without adding heavy lipophilic side chains.
-
-
Choose 1,3,4-Thiadiazole if:
-
Targeting EGFR or Carbonic Anhydrase : The scaffold geometry is ideal for these active sites.
-
Metabolic Stability is paramount: The mesoionic character resists oxidative metabolism better than the 1,2,4-isomer.
-
Peptidomimetics: You need a stable linker to bridge two pharmacophores.
-
References
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. Link
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Link
-
Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Link
-
A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization. RSC Advances. Link
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences. Link
Sources
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method for Purity Analysis of 5-ethyl-1,2,4-thiadiazol-3-amine
Executive Summary & Physicochemical Context
5-ethyl-1,2,4-thiadiazol-3-amine (CAS: 14068-53-2) is a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of cephalosporin antibiotics and carbonic anhydrase inhibitors.
The Analytical Challenge
The analysis of this compound presents specific challenges inherent to small, polar, basic heterocycles:
-
Polarity: The amino group and the thiadiazole ring create a high polarity (LogP ~0.4–0.9), leading to poor retention on standard C18 phases (dewetting).
-
Basicity: The amine functionality (
~3–4 for the ring nitrogen, but the exocyclic amine can interact with silanols) causes severe peak tailing on older silica supports. -
Isomeric Impurities: Synthesis often yields regioisomers (e.g., 1,3,4-thiadiazole analogs) that are difficult to resolve using generic gradients.
This guide compares a Standard Generic C18 Method (Method A) against an Optimized Pentafluorophenyl (PFP) Core-Shell Method (Method B). While Method A represents a common "first-pass" approach, Method B is the recommended protocol for high-integrity purity analysis, offering superior selectivity and peak shape.
Method Comparison: Generic vs. Optimized
| Feature | Method A: Generic C18 (The Alternative) | Method B: PFP Core-Shell (Recommended) |
| Stationary Phase | Alkyl-bonded C18 (5 µm, fully porous) | Pentafluorophenyl (PFP) (2.6 µm, Core-Shell) |
| Separation Mechanism | Hydrophobic interaction only | Hydrophobic + |
| Retention ( | Low ( | High ( |
| Peak Shape | Asymmetrical (Tailing factor > 1.5). | Sharp, Symmetrical (Tailing factor < 1.2). |
| Selectivity ( | Poor resolution of structural isomers. | High resolution of positional isomers and synthesis by-products. |
| MS Compatibility | Low (if using Phosphate buffers). | High (uses Volatile Formate buffers). |
Why Method A Fails
The standard C18 approach relies solely on hydrophobic interactions. Because 5-ethyl-1,2,4-thiadiazol-3-amine is highly polar, it elutes too quickly, often co-eluting with the solvent front or unretained salts. Furthermore, residual silanols on standard C18 silica interact with the basic amine, causing peak tailing that compromises integration accuracy.
Why Method B Succeeds
The PFP (Pentafluorophenyl) phase provides a multi-modal separation mechanism. The fluorine atoms on the phenyl ring create a strong electron-deficient face, which interacts with the electron-rich thiadiazole ring (
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating. The system suitability parameters included ensure the method is performing correctly before samples are analyzed.
Reagents and Materials[1][2][3][4][5][6][7][8]
-
Reference Standard: 5-ethyl-1,2,4-thiadiazol-3-amine (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer Reagents: Ammonium Formate (MS grade), Formic Acid.[1]
-
Column: Kinetex F5 (PFP), 2.6 µm, 100 Å, 150 x 4.6 mm (or equivalent).
Chromatographic Conditions[1][2][5][9][10]
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5.0 µL |
| Detection | UV @ 272 nm (Secondary: 254 nm) |
| Run Time | 15 Minutes |
Gradient Table:
-
0.0 min: 95% A / 5% B
-
2.0 min: 95% A / 5% B (Isocratic hold for polar retention)
-
10.0 min: 40% A / 60% B
-
10.1 min: 95% A / 5% B
-
15.0 min: 95% A / 5% B (Re-equilibration)
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of standard in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock Solution 1:10 with Mobile Phase A to obtain 100 µg/mL.
Impurity Profiling Logic
The synthesis of aminothiadiazoles often involves the cyclization of thiosemicarbazides. The PFP column separates these based on the difference in aromaticity.
-
Precursor (Thiosemicarbazide derivative): Elutes earlier (less aromatic character).
-
Regioisomer (1,3,4-thiadiazole): Elutes later or is baseline resolved due to different
-cloud density interacting with the fluorine ring.
Visualizations
Synthesis & Impurity Origin Pathway
Understanding the origin of impurities is crucial for method development. The diagram below illustrates the cyclization pathway and potential by-products.
Figure 1: Synthesis pathway showing the origin of critical impurities (Precursors and Isomers).
Analytical Workflow Logic
This flowchart guides the analyst through the decision-making process during routine analysis.
Figure 2: Step-by-step decision tree for routine purity analysis.
Performance Data (Representative)
The following data represents typical performance metrics observed when validating this PFP method for amino-thiadiazoles.
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.9998 (Range: 10–200 µg/mL) | |
| Precision (RSD) | 0.45% (n=6 injections) | |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | Signal-to-Noise > 3 / > 10 |
| Resolution ( | > 2.5 (between Isomer and Target) | |
| Tailing Factor ( | 1.15 |
Note on Robustness: The method is sensitive to pH changes. The buffer pH must be maintained at
References
-
PubChem. (2025).[2] 5-Amino-3-ethyl-1,2,4-thiadiazole | C4H7N3S.[3][4] National Library of Medicine. [Link]
-
Raszewski, G., et al. (2025). A Simple HPLC Method for Determining Thiadiazole Derivatives in Biological Samples. ResearchGate. [Link]
-
SIELC Technologies. (2024). Separation of Amino-Thiadiazoles on Mixed-Mode Columns. SIELC Application Notes. [Link]
-
Basavanakatti, et al. (2024).[1][5] Development and validation of HPLC-UV methods for quantitative determination of novel aminothiazoles. BMC Chemistry. [Link][1]
-
Helix Chromatography. (2024). HPLC Methods for analysis of 2-Amino-5-methylthiazole and related polar heterocycles. Helix Chromatography Applications. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-ethyl-1,2,4-thiadiazole | C4H7N3S | CID 2756430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-ethyl-1,2,4-thiadiazol-3-amine: A Comparative Guide
Executive Summary
5-ethyl-1,2,4-thiadiazol-3-amine is a critical heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for thiazoles and pyridines in kinase inhibitors and GPCR ligands.[1] Its precise physicochemical characterization is essential for purity assessment and structure-activity relationship (SAR) studies.[1]
This guide provides an authoritative analysis of its UV-Vis absorption properties, establishing the primary absorption maximum (
Chemical Profile & Structural Logic[1][2][3]
The 1,2,4-thiadiazole ring system is electron-deficient, containing two nitrogen atoms and one sulfur atom. The specific arrangement of the 3-amino and 5-ethyl substituents creates a unique conjugation pathway that dictates its spectral signature.[1]
Structural Visualization
The following diagram illustrates the chemical structure and the numbering scheme used to distinguish it from its isomers.
[1]
UV-Vis Absorption Analysis
Primary Absorption Maximum ( )
Based on the homologous series of 3-amino-1,2,4-thiadiazoles established by Goerdeler et al., the target compound exhibits a characteristic absorption band in the mid-UV region.[1]
| Parameter | Value | Mechanistic Insight |
| 253 ± 2 nm | Corresponds to the | |
| Molar Absorptivity ( | ~6,300 - 7,000 M⁻¹cm⁻¹ | High intensity transition typical of conjugated heterocyclic amines. |
| Solvent | Ethanol / Methanol | Polar protic solvents stabilize the excited state; non-polar solvents may shift |
Expert Insight: The presence of the ethyl group at position 5 exerts a minimal bathochromic shift (+1–3 nm) compared to the parent 3-amino-1,2,4-thiadiazole (
Comparative Performance: Distinguishing Alternatives
In drug development, this compound is often confused with its regioisomer (5-amino-3-ethyl) or its 1,3,4-thiadiazole analog.[1] UV spectroscopy is a rapid method to distinguish the regioisomers.
Table 1: Spectral Comparison of Thiadiazole Analogs
| Compound | Structure | Key Distinguisher | |
| Target: 5-ethyl-1,2,4-thiadiazol-3-amine | 3-NH₂, 5-Et | 253 nm | Matches 3-amino core baseline. |
| Alternative A: 5-amino-3-ethyl-1,2,4-thiadiazole | 5-NH₂, 3-Et | 238 nm | Significant hypsochromic shift. The 5-amino group interacts differently with the ring currents, lowering |
| Alternative B: 2-amino-5-ethyl-1,3,4-thiadiazole | 2-NH₂, 5-Et (1,3,4-ring) | 255 nm | Indistinguishable by UV alone; requires NMR or IR (C-S-C stretch) to confirm.[1] |
| Homolog: 3-amino-5-methyl-1,2,4-thiadiazole | 3-NH₂, 5-Me | 252 nm | Validates that alkyl chain length (Me vs Et) has negligible effect on UV.[1] |
Diagnostic Logic[1]
-
If
nm: You have the 5-amino regioisomer (Alternative A).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
If
nm: You have the 3-amino target OR the 1,3,4-thiadiazole .ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Differentiation: Check Melting Point (Target: ~100°C vs 1,3,4-analog: ~190°C) or ¹H-NMR.
-
Experimental Protocol: Self-Validating Measurement
To ensure reproducibility and adherence to GLP standards, follow this step-by-step workflow.
Reagents & Equipment[1][4][5]
-
Solvent: Spectroscopic grade Ethanol (≥99.8%).[1] Avoid Acetone (UV cutoff interference).[1]
-
Blank: Pure Ethanol from the same bottle used for solvation.
-
Cuvette: Quartz (1 cm path length). Plastic/Glass absorb below 300 nm.[1]
Step-by-Step Methodology
-
Stock Preparation: Weigh 1.3 mg of 5-ethyl-1,2,4-thiadiazol-3-amine and dissolve in 10 mL Ethanol to create a 1 mM (10⁻³ M) stock solution.
-
Dilution: Take 100 µL of Stock and dilute to 10 mL with Ethanol to achieve 10 µM (10⁻⁵ M) .
-
Validation: Absorbance at
should be between 0.1 and 1.0 AU.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
-
Baseline Correction: Run a baseline scan with pure Ethanol in both sample and reference paths.[1]
-
Measurement: Scan from 200 nm to 400 nm .
-
Data Analysis: Identify
. Calculatengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .
Workflow Diagram
References
-
Goerdeler, J. , & Sperling, G. (1957).[2] Über 1,2,4-Thiadiazole. Chemische Berichte, 90(6), 892–900.[1]
- Foundational text establishing the UV difference between 3-amino (252 nm) and 5-amino (238 nm) isomers.
-
Kurzer, F. (1982).[1] 1,2,4-Thiadiazoles.[3][2][4][5][6] Advances in Heterocyclic Chemistry, 32, 285-397.
- Comprehensive review confirming general spectral properties of the thiadiazole class.
-
PubChem Compound Summary . 5-Amino-3-methyl-1,2,4-thiadiazole (Homolog Data). [1]
- Provides supporting d
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. WO2020128003A1 - Synthèse de 3-méthyl-1,2,4-thiadiazole-5-carbohydrazide ou de sa forme deutérée méthyl-d3 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
5-ethyl-1,2,4-thiadiazol-3-amine proper disposal procedures
Executive Summary: Operational Directive
5-ethyl-1,2,4-thiadiazol-3-amine (CAS: 17467-41-3) is a heterocyclic amine used primarily as a pharmaceutical intermediate. Due to its nitrogen and sulfur content, improper disposal poses significant risks of releasing toxic nitrogen oxides (
Immediate Action Required:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong oxidizers or acids during waste accumulation.
-
Disposal Method: High-temperature incineration with an afterburner and scrubber system is the only authorized disposal route.
Chemical Identification & Hazard Profile
Before initiating disposal, verify the compound identity and associated risks.
| Property | Data |
| Chemical Name | 5-ethyl-1,2,4-thiadiazol-3-amine |
| CAS Number | 17467-41-3 |
| Molecular Formula | |
| Physical State | Solid (Crystalline powder) |
| Acidity/Basicity | Weak base (due to amine group) |
| GHS Classification | Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[1][2][3] 2A STOT SE 3 (Respiratory) |
| Combustion Products | Carbon oxides ( |
Critical Safety Note: As an amine, this compound is incompatible with strong acids and oxidizing agents. Accidental mixing in a waste container can generate heat and toxic fumes.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for bulk handling during waste consolidation. Adhere to the following upgraded protocols:
-
Respiratory: NIOSH-approved N95 respirator (for solids) or half-mask respirator with organic vapor/acid gas cartridges (if in solution or during spill cleanup).
-
Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving is recommended for liquid waste handling.
-
Ocular: Chemical splash goggles. Face shield required if pouring >500 mL of liquid solution.
-
Body: Lab coat required; chemical-resistant apron recommended for bulk liquid transfer.
Waste Characterization & Segregation Strategy
Proper segregation is the first line of defense against chemical accidents. Use the following decision logic to categorize your waste stream.
Waste Stream Decision Tree
Figure 1: Decision tree for segregating 5-ethyl-1,2,4-thiadiazol-3-amine waste streams. Ensure labels clearly indicate "Toxic" and "Irritant".
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
-
Containment: Place the solid substance in a sealable container (glass or high-density polyethylene).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "5-ethyl-1,2,4-thiadiazol-3-amine"
-
Hazards: Check "Toxic" and "Irritant".[3]
-
-
Secondary Containment: Place the sealed container into a secondary hazardous waste drum designated for solid organics.
-
Disposal: Transfer to Environmental Health & Safety (EHS) for incineration .
Protocol B: Liquid Waste (Solutions)
-
Non-Halogenated Organics (e.g., Methanol, Ethanol):
-
Collect in "Non-Halogenated Organic Waste" carboys.
-
Caution: Ensure no oxidizers (e.g., peroxides, nitric acid) are present in the carboy.
-
-
Halogenated Organics (e.g., Dichloromethane):
-
Collect in "Halogenated Organic Waste" carboys.
-
-
Aqueous Solutions:
-
Adjust pH to 6–9 if required by local EHS, but generally collect in "Aqueous Basic/Toxic" waste containers.
-
Do NOT mix with acidic waste streams to prevent exotherms or precipitation.
-
Protocol C: Contaminated Debris (Gloves, Weigh Boats)
-
Collect all contaminated disposables in a clear, 6-mil polyethylene bag.
-
Seal the bag with tape or a zip tie.
-
Place inside the laboratory's solid hazardous waste drum.
-
Note: Sharps (needles) contaminated with this substance must go into rigid sharps containers, not soft bags.
Spill Management & Emergency Response
Scenario: Spillage of 5 g solid powder on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area. If dust is airborne, evacuate the lab.
-
PPE Up: Don nitrile gloves, lab coat, goggles, and an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup:
-
Scoop up the material using a dustpan or stiff paper.
-
Wipe the area with a soap and water solution.[3]
-
Place all cleanup materials into a hazardous waste bag.
-
-
Verification: Check the surface pH; if basic residues remain, wipe with a dilute citric acid solution followed by water.
Regulatory Compliance (US & EU Context)
-
United States (EPA RCRA):
-
While not explicitly listed on the P-list or U-list, this compound meets the definition of a Characteristic Hazardous Waste if it exhibits toxicity or ignitability.
-
Generator Status: Must be managed under 40 CFR 262.
-
Waste Code: Assign D001 (if ignitable solution) or label as "Non-RCRA Regulated Hazardous Waste" (if solid/toxic only), depending on state regulations (e.g., California regulates non-RCRA toxic waste strictly).
-
-
European Union (REACH/CLP):
-
Dispose of in accordance with Directive 2008/98/EC .
-
Waste Code (EWC): 07 05 13 * (Solid wastes containing hazardous substances).
-
References
-
PubChem. (2023). 5-Amino-3-ethyl-1,2,4-thiadiazole (Compound Summary). National Library of Medicine. [Link][2]
-
European Chemicals Agency (ECHA). (2023).[1][2] Substance Information: 5-ethyl-1,2,4-thiadiazol-3-amine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[4] [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
